Axl-IN-16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H19ClO8 |
|---|---|
Molecular Weight |
350.75 g/mol |
IUPAC Name |
[(2R,3S,4R)-2,3,4,5-tetrahydroxypentyl] 4-chloro-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C14H19ClO8/c1-21-10-3-7(4-11(22-2)12(10)15)14(20)23-6-9(18)13(19)8(17)5-16/h3-4,8-9,13,16-19H,5-6H2,1-2H3/t8-,9-,13+/m1/s1 |
InChI Key |
PLGZYNYSSOEWQQ-KKFJDGPESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1Cl)OC)C(=O)OC[C@H]([C@H]([C@@H](CO)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)OC)C(=O)OCC(C(C(CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of AXL Inhibitors in Cancer Cells
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on a specific molecule designated "Axl-IN-16" is extremely limited. One source identifies it as a dual Axl/HIF inhibitor.[1] Due to the scarcity of specific data, this guide will focus on the well-documented mechanism of action of small molecule AXL tyrosine kinase inhibitors (TKIs) as a class, using data from representative compounds to illustrate the core principles of targeting the AXL pathway in cancer.
Introduction: The AXL Receptor Tyrosine Kinase in Oncology
The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family, has emerged as a critical mediator of cancer progression, metastasis, and therapeutic resistance.[2][3][4] First identified in patients with chronic myeloid leukemia, AXL is a transmembrane receptor that, upon activation, initiates several key signaling cascades.[2] While AXL gene alterations are rare, its overexpression is common in many malignancies—including non-small cell lung cancer (NSCLC), breast cancer, acute myeloid leukemia (AML), and pancreatic cancer—and is frequently associated with an aggressive phenotype and poor patient prognosis.
AXL's role is multifaceted, contributing to nearly all hallmarks of cancer. Its activation promotes cell survival, proliferation, migration, and invasion. Critically, AXL signaling is a key driver of the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive capabilities essential for metastasis. Furthermore, AXL expression is a well-documented mechanism of both innate and acquired resistance to a wide range of cancer therapies, including chemotherapy, targeted agents like EGFR inhibitors, and immunotherapy. It also contributes to an immunosuppressive tumor microenvironment, helping cancer cells evade immune surveillance. This central role in tumor progression and drug resistance makes AXL a compelling therapeutic target.
The AXL Signaling Pathway
The canonical activation of AXL occurs upon binding of its primary ligand, the vitamin K-dependent protein Gas6 (Growth arrest-specific 6). This interaction induces receptor dimerization and subsequent autophosphorylation of multiple tyrosine residues within the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, triggering downstream signaling. AXL can also be activated through ligand-independent mechanisms, including homodimerization due to overexpression or heterodimerization with other receptors like EGFR or MET.
Once activated, AXL initiates several pro-tumorigenic signaling cascades:
-
PI3K/AKT/mTOR Pathway: The p85 subunit of PI3K is recruited to phosphorylated AXL, activating the AKT pathway, which is a central regulator of cell survival, proliferation, and metabolism.
-
MAPK/ERK Pathway: The adaptor protein Grb2 binds to phosphorylated AXL, leading to the activation of the RAS/RAF/MEK/ERK pathway, crucial for cell proliferation and differentiation.
-
NF-κB Pathway: AXL signaling can lead to the nuclear translocation of NF-κB, a key transcription factor promoting the expression of anti-apoptotic and pro-inflammatory genes.
-
JAK/STAT Pathway: AXL can also activate STAT transcription factors, further promoting the expression of genes involved in cell survival and inflammation.
Core Mechanism of Action of AXL Inhibitors
Small molecule AXL inhibitors are typically Type I or Type II ATP-competitive inhibitors. They function by binding to the ATP-binding pocket within the intracellular kinase domain of the AXL receptor. This occupation prevents the binding of ATP, thereby inhibiting the autophosphorylation of the receptor, even in the presence of the Gas6 ligand. The lack of phosphorylation blocks the recruitment of downstream adaptor proteins and enzymes, effectively shutting down all subsequent AXL-mediated signaling pathways.
The primary cellular consequences of AXL inhibition include:
-
Inhibition of Cell Proliferation and Survival: By blocking pro-growth and survival signals from pathways like PI3K/AKT and MAPK/ERK, AXL inhibitors reduce cancer cell proliferation and induce apoptosis. This is often observed experimentally as an increase in apoptotic markers like cleaved PARP and cleaved caspases.
-
Induction of DNA Damage and Replication Stress: Recent studies have shown that AXL plays a role in the DNA damage response. AXL inhibition can lead to decreased expression of DNA repair genes, impairing homologous recombination (HR) and causing an accumulation of DNA damage (evidenced by increased γH2AX foci) and replication stress. This creates a state of "BRCAness" or HR deficiency, sensitizing cancer cells to inhibitors of other DNA repair proteins, such as PARP or ATR inhibitors.
-
Reversal of Drug Resistance and EMT: AXL overexpression is a key mechanism of resistance to EGFR inhibitors (e.g., erlotinib) and chemotherapies. Inhibition of AXL can re-sensitize resistant cells to these therapies. This is often linked to the reversal of the EMT phenotype, marked by an increase in epithelial markers (E-cadherin) and a decrease in mesenchymal markers (vimentin).
-
Modulation of the Immune Microenvironment: AXL signaling promotes an immunosuppressive tumor microenvironment. AXL inhibitors can reprogram this environment by increasing the accumulation and activation of CD103+ cross-presenting dendritic cells, which in turn leads to increased proliferation and effector function of tumor-infiltrating CD8+ T cells. This provides a strong rationale for combining AXL inhibitors with immune checkpoint blockers like anti-PD-1 antibodies.
Quantitative Data: Potency of Representative AXL Inhibitors
The potency of AXL inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both cell-free enzymatic assays and cell-based proliferation assays.
| Inhibitor Name | Assay Type | Potency (IC50) | Cancer Type / Cell Line | Citation(s) |
| Bemcentinib (BGB324, R428) | Enzymatic | 14 nM | N/A | |
| Cell-based (Proliferation) | 1 - 4 µM | Pancreatic Ductal Adenocarcinoma (PDA) | ||
| Cell-based (Proliferation) | 0.67 to >9.61 µM | Non-Small Cell Lung Cancer (NSCLC) | ||
| UNC2025 | Cell-free | 1.6 nM | N/A | |
| Compound m16 | Enzymatic | 5 nM | N/A | |
| Cell-based (Proliferation) | <100 nM | 4 of 42 tested cancer cell lines | ||
| Unnamed Pyrimidine Series | Enzymatic | 19 nM | N/A |
Key Experimental Protocols
The characterization of AXL inhibitors involves a standard suite of in vitro and in vivo assays to determine their mechanism, potency, and efficacy.
Western Blot for Pathway Inhibition
This technique is used to measure the levels of total and phosphorylated proteins to confirm target engagement and downstream pathway modulation.
-
Objective: To assess the inhibition of AXL autophosphorylation and downstream signaling (e.g., p-AKT, p-ERK).
-
Methodology:
-
Cell Culture and Treatment: Cancer cells with high AXL expression (e.g., A549) are serum-starved.
-
Inhibitor Incubation: Cells are pre-treated with various concentrations of the AXL inhibitor for a defined period (e.g., 1-2 hours).
-
Ligand Stimulation: Cells are then stimulated with Gas6 (e.g., 5 nM for 15 minutes) to induce AXL phosphorylation.
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against p-AXL, total AXL, p-AKT, total AKT, and a loading control (e.g., β-actin).
-
Detection: Membranes are incubated with secondary antibodies and visualized using an enhanced chemiluminescence (ECL) system.
-
Cell Viability Assay for IC50 Determination
These assays measure cell proliferation and metabolic activity to determine the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
-
Objective: To quantify the anti-proliferative potency of the AXL inhibitor.
-
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: A serial dilution of the AXL inhibitor is added to the wells. A vehicle-only (e.g., DMSO) control is included.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours to 5 days).
-
Reagent Addition: A viability reagent is added. Common reagents include MTT, which measures metabolic activity, or luminescent-based reagents like CellTiter-Glo®, which measures ATP content.
-
Measurement: The absorbance or luminescence is read using a plate reader.
-
Data Analysis: The results are normalized to the vehicle control, and a dose-response curve is generated using non-linear regression to calculate the IC50 value.
-
Apoptosis and Cell Cycle Analysis
Flow cytometry-based assays are used to quantify inhibitor-induced cell death and cell cycle arrest.
-
Objective: To determine if the inhibitor induces apoptosis and/or alters cell cycle progression.
-
Methodology:
-
Treatment: Cells are treated with the inhibitor at relevant concentrations (e.g., around the IC50) for various time points (e.g., 24, 48, 72 hours).
-
Harvesting: Cells (including floating cells in the media) are harvested.
-
Staining (Apoptosis): For apoptosis, cells are stained with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye like Propidium Iodide (PI) or DAPI.
-
Staining (Cell Cycle): For cell cycle analysis, cells are fixed in ethanol and stained with PI, which intercalates with DNA.
-
Flow Cytometry: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: For apoptosis, cells are quantified into viable, early apoptotic, late apoptotic, and necrotic populations. For cell cycle, the distribution of cells in G0/G1, S, and G2/M phases is determined.
-
In Vivo Tumor Xenograft Studies
Animal models are essential for evaluating the anti-tumor efficacy of an AXL inhibitor in a physiological context.
-
Objective: To assess the ability of the inhibitor to control tumor growth in vivo.
-
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or orthotopically implanted with human cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into groups and treated with vehicle, the AXL inhibitor (administered orally or via IP injection), a standard-of-care agent (e.g., gemcitabine), or a combination.
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., western blot, immunohistochemistry).
-
Data Analysis: Tumor growth curves are plotted to compare the efficacy of different treatment regimens.
-
Conclusion
Targeting the AXL receptor tyrosine kinase with small molecule inhibitors represents a powerful strategy in oncology. The core mechanism of action involves the direct inhibition of the AXL kinase domain, leading to a comprehensive blockade of downstream signaling pathways crucial for cancer cell survival, proliferation, and metastasis. This inhibition not only has direct anti-tumor effects but also sensitizes cancer cells to other therapeutic modalities, including DNA damaging agents and immune checkpoint inhibitors, by inducing replication stress and remodeling the tumor microenvironment. The continued development and clinical investigation of potent and selective AXL inhibitors hold significant promise for overcoming drug resistance and improving outcomes for patients with a variety of aggressive cancers.
References
Axl-IN-16 and PI3K/AKT pathway inhibition
An In-Depth Technical Guide to Axl Inhibition and the PI3K/AKT Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Axl receptor tyrosine kinase (RTK) has emerged as a significant target in oncology, primarily due to its overexpression in numerous cancers and its integral role in promoting tumor proliferation, survival, metastasis, and the development of therapeutic resistance.[1][2][3] A key mechanism through which Axl exerts its oncogenic effects is the activation of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a central regulator of cellular growth and survival.[4][5] Consequently, inhibiting Axl presents a strategic approach to disrupt this pro-tumorigenic signaling cascade. This guide provides a detailed examination of the Axl-PI3K/AKT axis, the mechanism of its inhibition by targeted compounds like Axl-IN-16, comprehensive experimental protocols for studying this interaction, and quantitative data on relevant inhibitors.
The Axl Receptor and PI3K/AKT Signaling: A Core Axis in Cancer
Axl Receptor Tyrosine Kinase
Axl is a member of the TAM (Tyro3, Axl, Mer) family of RTKs. Its activation is most commonly initiated by its ligand, the growth arrest-specific protein 6 (Gas6). Upon Gas6 binding, Axl receptors dimerize and undergo autophosphorylation on specific tyrosine residues within their intracellular kinase domain. This phosphorylation event creates docking sites for various downstream signaling molecules, leading to the activation of multiple pathways, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways. Dysregulation of Axl signaling is strongly associated with poor prognosis and resistance to a wide range of cancer therapies, including chemotherapy, targeted agents, and immunotherapy.
The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial intracellular signaling cascade that governs essential cellular functions such as growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of PI3K, often recruited to the cell membrane by activated RTKs like Axl. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B). Recruited to the membrane, AKT is then phosphorylated and fully activated by other kinases, such as PDK1 and mTORC2. Activated AKT proceeds to phosphorylate a multitude of downstream substrates, ultimately promoting cell survival by inhibiting apoptotic proteins (e.g., Bad) and regulating cell cycle progression.
This compound and Axl-Targeted Inhibition
This compound has been identified as a dual inhibitor of Axl and hypoxia-inducible factor (HIF). While specific quantitative and mechanistic data for this compound's inhibition of the PI3K/AKT pathway is limited in publicly available literature, its function as an Axl inhibitor places it within a class of molecules designed to block the Axl-driven activation of this critical survival pathway. The general mechanism involves the inhibitor binding to the ATP-binding pocket of the Axl kinase domain, preventing autophosphorylation and the subsequent recruitment and activation of PI3K. This effectively severs the link between the upstream Axl receptor and the downstream pro-survival AKT signaling.
Studies on other Axl inhibitors have demonstrated that this targeted approach can synergistically enhance the effects of direct PI3K/AKT pathway inhibitors. In NRAS-mutant melanoma cells, for instance, the addition of an Axl inhibitor was shown to promote the therapeutic effect of an AKT inhibitor, leading to reduced tumor cell proliferation and increased apoptosis.
Signaling Pathway and Point of Inhibition
The activation of AKT by Axl follows a well-defined cascade. Inhibition by a small molecule Axl inhibitor, such as this compound, occurs at the very beginning of this intracellular process.
Axl-Mediated PI3K/AKT Activation Pathway
Caption: Axl-mediated activation of the PI3K/AKT signaling cascade.
Mechanism of Inhibition by Axl Inhibitors
Caption: Inhibition of the Axl kinase prevents downstream PI3K/AKT signaling.
Quantitative Data: Axl Inhibitor Potency
The efficacy of Axl inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays (measuring direct enzyme inhibition) and cell-based assays (measuring effects on cellular processes). The table below summarizes reported IC50 values for several well-characterized Axl inhibitors.
| Inhibitor | Type | Axl Kinase IC50 (nM) | Cellular Axl IC50 (nM) | Reference Cell Line(s) |
| Bemcentinib (R428) | Selective Axl Inhibitor | 14 | - | - |
| TP-0903 | Selective Axl Inhibitor | 15 | - | - |
| Compound m16 | Diphenylpyrimidine–diamine | 5 | <100 | 42 Cancer Cell Lines |
| UNC2025 | Dual Mer/Flt3/Axl Inhibitor | 1.6 | - | - |
| LDC1267 | Selective Axl Inhibitor | 2.9 | - | - |
| Amuvatinib (MP-470) | Multi-kinase Inhibitor | - | - | MDA-MB-231 (Used at 1µM) |
| BMS777607 | Multi-kinase Inhibitor | - | IC50 = 6.2 µM (Polarization) | Primary CLL Cells |
Note: Data for this compound is not included due to a lack of publicly available IC50 values. The values presented are for comparative purposes to illustrate the potency of Axl-targeted agents.
Experimental Protocols
Investigating the effect of Axl inhibitors on the PI3K/AKT pathway requires a combination of biochemical, cellular, and in vivo assays.
Protocol: Western Blot for Pathway Inhibition
This protocol assesses the phosphorylation status of Axl and AKT following inhibitor treatment.
-
Cell Culture and Treatment: Plate cancer cells (e.g., A549, MDA-MB-231) and grow to 70-80% confluency. Serum-starve cells for 12-24 hours. Pre-treat with various concentrations of the Axl inhibitor (e.g., this compound) for 1-2 hours. Stimulate with Gas6 (e.g., 200 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a 4-12% polyacrylamide gel.
-
Membrane Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-phospho-Axl, anti-total-Axl, anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH).
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels. A decrease in the p-Axl/Axl and p-AKT/AKT ratio indicates effective inhibition.
Protocol: In Vitro Kinase Assay for IC50 Determination
This assay measures the direct inhibitory effect of a compound on recombinant Axl kinase.
-
Reaction Setup: In a 96-well plate, combine recombinant human Axl kinase, a suitable kinase buffer, a specific peptide substrate, and ATP.
-
Inhibitor Addition: Add the Axl inhibitor in a series of dilutions (e.g., from 1 nM to 10 µM) to the reaction wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using luminescence-based methods (e.g., Kinase-Glo®) that quantify the amount of ATP remaining in the well (less ATP means higher kinase activity).
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of the inhibitor on cancer cell proliferation and survival.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the Axl inhibitor.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Reagent Addition & Measurement:
-
For MTT: Add MTT reagent and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read absorbance at ~570 nm.
-
For CellTiter-Glo®: Add the luminescent reagent, which measures ATP levels as an indicator of cell viability, and read luminescence.
-
-
Data Analysis: Normalize the results to vehicle-treated control cells and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Workflow for Preclinical Evaluation of an Axl Inhibitor
Caption: A typical preclinical workflow for an Axl inhibitor.
Conclusion
The Axl/PI3K/AKT signaling axis is a validated and critical pathway in the progression of many cancers and the development of therapeutic resistance. Small molecule inhibitors targeting the Axl kinase, such as this compound, represent a promising therapeutic strategy. By blocking the initial step of Axl autophosphorylation, these inhibitors effectively shut down the downstream pro-survival signals mediated by PI3K and AKT. The protocols and data presented here provide a foundational guide for researchers and drug developers working to characterize and advance Axl inhibitors as a novel class of anti-cancer agents. Further investigation into the specific properties of this compound will be crucial to fully understand its therapeutic potential.
References
- 1. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Receptor Tyrosine Kinase AXL in Cancer Progression [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Gas6/AXL pathway: immunological landscape and therapeutic potential [frontiersin.org]
A Technical Guide to Axl-IN-16: A Novel Dual Inhibitor of Axl and HIF
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axl-IN-16 is a recently identified natural product with dual inhibitory activity against Axl receptor tyrosine kinase and Hypoxia-Inducible Factor (HIF).[1] Discovered in the "fruiting liquid" of the mushroom Hypholoma lateritium, this small molecule presents a novel scaffold for the development of anticancer therapeutics.[2] This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound, including detailed experimental protocols and a summary of its known biological activities.
Introduction: Axl as a Therapeutic Target
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a key regulator of various cellular processes, including cell survival, proliferation, migration, and invasion. Overexpression and aberrant activation of Axl have been implicated in the progression and metastasis of numerous cancers, as well as in the development of therapeutic resistance.[3] The binding of its ligand, Growth Arrest-Specific 6 (Gas6), triggers the dimerization and autophosphorylation of Axl, initiating downstream signaling cascades such as the PI3K/AKT and MAPK pathways. This central role in tumor biology has established Axl as a promising target for anticancer drug discovery.
Discovery and Isolation of this compound
This compound was discovered during an investigation into the bioactive compounds present in the "fruiting liquid" of mushroom-forming fungi. This liquid, secreted by the mycelia just before the formation of the fruiting body, was hypothesized to contain a unique profile of bioactive molecules.
Isolation from Hypholoma lateritium
This compound, referred to as compound 4 in the primary literature, was isolated from the culture broth of Hypholoma lateritium. The isolation process involved a series of chromatographic separations to purify the compound from the complex mixture of the fruiting liquid. The structure of this compound was determined through extensive spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Its absolute configuration was established through chemical synthesis.
Chemical Synthesis
The primary discovery of this compound was through isolation from a natural source. As such, a detailed de novo chemical synthesis protocol is not available in the initial discovery literature. The focus of the foundational research was on the isolation and characterization of the natural product.
Biological Activity of this compound
This compound has been identified as a dual inhibitor, targeting both the expression of Axl receptor tyrosine kinase and the activity of Hypoxia-Inducible Factor (HIF).
Inhibition of Axl Expression
In biological assays, this compound was shown to significantly suppress the expression of the Axl protein.
Inhibition of Hypoxia-Inducible Factor (HIF) Activity
This compound was also found to inhibit the activity of HIF, a key transcription factor involved in the cellular response to hypoxia and a critical driver of tumor progression and angiogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Compound ID | Activity | Assay | Result | Reference |
| This compound (Compound 4 ) | Axl Expression | Western Blot | Significant suppression of Axl protein | |
| This compound (Compound 4 ) | HIF Activity | HIF-1α Reporter Gene Assay | Inhibition of HIF-1α activity |
Experimental Protocols
The following are detailed methodologies for the key experiments used in the biological evaluation of this compound.
Western Blot for Axl Protein Expression
This protocol describes the methodology to assess the effect of this compound on Axl protein expression in a relevant cancer cell line.
1. Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., a cell line with known high Axl expression) in appropriate media and conditions.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified period (e.g., 24-48 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations for all samples.
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Axl overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using a chemiluminescence imager.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
HIF-1α Reporter Gene Assay
This protocol outlines the procedure to measure the inhibitory effect of this compound on HIF-1α transcriptional activity.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with a HIF-1α responsive reporter plasmid (containing a hypoxia-responsive element driving luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization).
2. Compound Treatment and Hypoxia Induction:
-
After transfection, treat the cells with various concentrations of this compound or a vehicle control.
-
Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O2) or by using a chemical inducer of HIF-1α (e.g., cobalt chloride or deferoxamine).
3. Luciferase Assay:
-
After the incubation period, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of HIF-1α activity inhibition by this compound compared to the vehicle control.
Visualizations
Axl Signaling Pathway
Caption: The Axl signaling pathway is activated by Gas6 binding.
Experimental Workflow for this compound Evaluation
Caption: Workflow for the discovery and evaluation of this compound.
References
Axl-IN-16: An In-Depth Technical Guide to a Novel Axl Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl-IN-16 is a novel, naturally derived small molecule that has been identified as a dual inhibitor of the Axl receptor tyrosine kinase (Axl) and Hypoxia-Inducible Factor (HIF).[1][2] Axl kinase, a member of the TYRO3, Axl, and MER (TAM) family of receptor tyrosine kinases, is a critical mediator in various cellular processes, including cell survival, proliferation, migration, and immune response.[3] Overexpression and aberrant activation of Axl have been implicated in the progression of numerous cancers and are associated with poor prognosis and the development of therapeutic resistance. This compound, isolated from the "fruiting liquid" of mushroom-forming fungi, represents a promising new scaffold for the development of targeted cancer therapies.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Chemical Properties and Structure
This compound was isolated and characterized as one of four novel compounds from the fruiting liquid of Hypholoma lateritium and Hericium erinaceus. Its structure was determined through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with its absolute configuration confirmed by quantum chemical calculation of the electron capture detector (ECD) spectrum, single-crystal X-ray diffraction analyses, or chemical syntheses.
| Property | Value |
| Molecular Formula | C₁₄H₁₉ClO₈ |
| Molecular Weight | 350.75 g/mol |
| Chemical Name | (2R,3R,4R,5S)-6-((4-chloro-3,5-dimethoxyphenyl)carbonyloxy)-2,3,4,5-tetrahydroxyhexanal |
| Synonyms | Compound 3 in Wu J, et al. (2023) |
| Source | Fruiting liquid of Hypholoma lateritium and Hericium erinaceus |
Mechanism of Action
This compound functions as a dual inhibitor, targeting both Axl kinase expression and HIF activity. The primary mechanism of action related to Axl is the suppression of its expression levels within cancer cells.
Axl Signaling Pathway
The Axl signaling cascade is initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6). This binding event leads to the dimerization of Axl receptors and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways, which are crucial for cell survival, proliferation, and migration.
Quantitative Data
The primary study on this compound focused on its ability to suppress Axl expression. While specific IC50 values for direct kinase inhibition were not reported, the study demonstrated a significant reduction in Axl protein levels in treated cells.
Table 1: Effect of this compound on Axl Protein Expression
| Compound | Concentration | Cell Line | Effect on Axl Expression | Reference |
| This compound (Compound 3) | Not specified | Not specified | Suppressed expression |
Note: The original publication should be consulted for specific concentrations and cell lines used, as this information was not available in the abstract.
Experimental Protocols
Isolation and Purification of this compound
This compound was isolated from the "fruiting liquid" of Hypholoma lateritium and Hericium erinaceus. The general workflow for its isolation is as follows:
A detailed protocol would involve the following steps (generalized):
-
Collection: Fruiting liquid is carefully collected from the surface of the fungal mycelia.
-
Extraction: The collected liquid is subjected to solvent extraction (e.g., with ethyl acetate) to partition the organic compounds.
-
Chromatography: The crude extract is then purified using a series of chromatographic techniques, such as column chromatography over silica gel followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Western Blot for Axl Expression
To assess the effect of this compound on Axl protein expression, a standard Western blot protocol is employed.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Axl
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of this compound or vehicle control for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Axl and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the Axl signal to the loading control to determine the relative change in Axl expression.
HIF-1α Reporter Assay
The dual-inhibitory nature of this compound includes the suppression of HIF activity. A common method to assess this is a luciferase reporter assay.
Materials:
-
Cells stably or transiently transfected with a luciferase reporter plasmid containing a hypoxia-response element (HRE).
-
This compound
-
Hypoxia-inducing agent (e.g., CoCl₂ or incubation in a hypoxic chamber)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed the reporter cell line in a multi-well plate.
-
Treatment: Treat the cells with this compound at various concentrations.
-
Hypoxia Induction: Induce hypoxia by adding a chemical inducer like CoCl₂ or by placing the cells in a hypoxic environment (e.g., 1% O₂).
-
Cell Lysis: After the incubation period, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Compare the activity in this compound-treated cells to that of vehicle-treated cells to determine the extent of HIF inhibition.
Conclusion
This compound is a novel natural product with a unique dual-inhibitory mechanism targeting both Axl expression and HIF activity. Its discovery opens new avenues for the development of anticancer agents derived from natural sources. Further investigation is warranted to elucidate its precise binding interactions, conduct comprehensive selectivity profiling against a broader panel of kinases, and evaluate its in vivo efficacy and pharmacokinetic properties. The experimental protocols provided in this guide serve as a foundation for researchers to further explore the therapeutic potential of this compound.
References
The Pharmacokinetics of AXL Inhibitors: A Technical Guide for Researchers
An In-Depth Exploration of Preclinical Data and Methodologies for a Promising Class of Anticancer Agents
Introduction: AXL as a Compelling Oncology Target
The AXL receptor tyrosine kinase has emerged as a significant target in cancer therapy. As a member of the TAM (TYRO3, AXL, MERTK) family, AXL is implicated in numerous processes critical to tumor progression, including cell survival, proliferation, migration, and invasion.[1][2][3] Aberrant AXL signaling is frequently associated with poor prognosis and the development of resistance to a wide range of cancer treatments, including chemotherapy, targeted therapies, and immunotherapy.[4][5] This central role in tumor biology has spurred the development of numerous small-molecule inhibitors aimed at blocking the AXL signaling cascade. A thorough understanding of the pharmacokinetic properties of these inhibitors is paramount for their successful translation into clinical candidates.
A Note on AXL-IN-16
Searches for specific pharmacokinetic data on a compound designated "this compound" have not yielded publicly available information within the biomedical and pharmaceutical literature. This compound is identified as a dual inhibitor of AXL and hypoxia-inducible factor (HIF). It is mentioned in a study focused on bioactive compounds from mushroom-forming fungi, where it was found to induce fruiting body formation in Flammulina velutipes. This suggests that this compound may be a natural product or a derivative thereof, with its current documented applications lying outside of preclinical and clinical development for cancer therapy. As such, detailed pharmacokinetic profiling in animal models has not been published.
This guide will therefore focus on the broader pharmacokinetics of representative AXL inhibitors for which data is available, providing a framework for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this important class of molecules.
Pharmacokinetics of Preclinical AXL Inhibitors
The development of potent and selective AXL inhibitors has been a focus of medicinal chemistry efforts. A key challenge in this process is optimizing the pharmacokinetic profile to ensure adequate drug exposure at the target site. The following tables summarize in vivo pharmacokinetic data for several preclinical AXL inhibitors, showcasing the range of properties observed in this class.
Table 1: Single-Dose Oral Pharmacokinetics of AXL Inhibitor m16 in Sprague-Dawley Rats
| Parameter | Value |
| Dose (mg/kg) | 5 |
| Cmax (ng/mL) | 1,234 ± 215 |
| Tmax (h) | 4.0 ± 1.0 |
| AUC(0-t) (ng·h/mL) | 15,678 ± 2,345 |
| AUC(0-∞) (ng·h/mL) | 16,012 ± 2,567 |
| t1/2 (h) | 5.6 ± 1.2 |
| Oral Bioavailability (F%) | 45.2 |
Data derived from a study on 2,4,5-trisubstituted pyrimidine derivatives.
Table 2: Single-Dose Intravenous and Oral Pharmacokinetics of AXL Inhibitor 13c in Sprague-Dawley Rats
| Parameter | IV Administration (1 mg/kg) | Oral Administration (5 mg/kg) |
| Cmax (ng/mL) | - | 10,233 ± 1,544 |
| Tmax (h) | - | 2.0 ± 0.5 |
| AUC(0-∞) (ng·h/mL) | 11,963 ± 1,890 | 59,815 ± 8,972 |
| MRT (h) | - | 16.5 ± 2.5 |
| t1/2 (h) | 12.1 ± 1.8 | 14.3 ± 2.1 |
| Oral Bioavailability (F%) | - | 83.3 |
Data for a 1,6-naphthyridin-4-one-based AXL inhibitor.
Experimental Protocols for Pharmacokinetic Assessment
The generation of reliable pharmacokinetic data hinges on robust and well-defined experimental protocols. Below are generalized methodologies typical for the preclinical evaluation of AXL inhibitors.
In Vivo Pharmacokinetic Studies in Rodents
-
Animal Models: Male Sprague-Dawley rats or BALB/c mice are commonly used for initial pharmacokinetic screening. Animals are typically fasted overnight before drug administration.
-
Drug Formulation and Administration: For oral administration, compounds are often formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) or a solution in a suitable solvent system. For intravenous administration, compounds are typically dissolved in a vehicle like a mixture of saline, PEG400, and Tween 80.
-
Dosing: Oral doses can range from 5 to 50 mg/kg, while intravenous doses are generally lower, in the range of 1 to 5 mg/kg.
-
Blood Sampling: Following drug administration, blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: The collected blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is then transferred to new tubes and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying drug concentrations in plasma.
-
Sample Preparation: A protein precipitation method is commonly employed. An internal standard (a structurally similar compound) is added to the plasma samples. A precipitating agent, such as acetonitrile, is then added to precipitate plasma proteins. The mixture is vortexed and centrifuged.
-
Chromatographic Separation: The supernatant from the sample preparation step is injected into a high-performance liquid chromatography (HPLC) system. The analyte and internal standard are separated on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is typically performed in the positive ion mode using multiple reaction monitoring (MRM) to detect specific parent-to-daughter ion transitions for the drug and the internal standard.
-
Data Analysis: The peak area ratios of the analyte to the internal standard are used to construct a calibration curve. The concentrations of the drug in the plasma samples are then determined from this curve. Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.
Caption: A generalized workflow for preclinical pharmacokinetic analysis.
AXL Signaling Pathways
The therapeutic rationale for AXL inhibition is based on its central role in various oncogenic signaling cascades. Upon binding its ligand, Gas6, AXL dimerizes and undergoes autophosphorylation, leading to the activation of downstream pathways that promote cancer cell survival, proliferation, and metastasis.
Key downstream signaling pathways activated by AXL include:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is involved in cell growth, differentiation, and survival.
-
JAK/STAT Pathway: This pathway plays a role in cell proliferation, differentiation, and immune responses.
-
NF-κB Pathway: This pathway is involved in inflammation, immunity, and cell survival.
The inhibition of AXL is intended to block these downstream signals, thereby impeding tumor growth and progression.
Caption: Simplified AXL receptor tyrosine kinase signaling pathways.
Conclusion
While specific pharmacokinetic data for this compound remains elusive, the broader class of AXL inhibitors demonstrates a wide range of pharmacokinetic profiles. The successful development of these agents as cancer therapeutics is critically dependent on achieving favorable ADME properties, such as good oral bioavailability and sustained target engagement. The methodologies outlined in this guide provide a framework for the preclinical pharmacokinetic evaluation of novel AXL inhibitors. As research in this area continues, a deeper understanding of the structure-pharmacokinetic relationships will undoubtedly facilitate the design of next-generation AXL-targeted therapies with improved clinical efficacy.
References
- 1. Enhancing the Pharmacokinetics of Aptamers: Targeting AXL In Vivo Using a Bottlebrush Polymer‐Conjugated Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of Axl in Lung Adenocarcinoma and Correlation with Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. AXL and Error-Prone DNA Replication Confer Drug Resistance and Offer Strategies to Treat EGFR-Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Axl-IN-16 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Disclaimer: As of the latest available information, specific quantitative data on the effects of Axl-IN-16 in non-small cell lung cancer (NSCLC) cell lines is not publicly available. The following application notes utilize data from other well-characterized Axl inhibitors, such as BGB324 (Bemcentinib), as a proxy to illustrate the expected effects of Axl inhibition in NSCLC. These data are intended to provide a representative example of the potential efficacy and cellular response to Axl-targeted therapy. Researchers are advised to perform their own dose-response experiments to determine the specific activity of this compound in their cell lines of interest.
Introduction to Axl Inhibition in NSCLC
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a critical mediator of cancer cell survival, proliferation, invasion, and drug resistance in various malignancies, including non-small cell lung cancer (NSCLC).[1][2] Overexpression of Axl is frequently observed in NSCLC and is associated with a more aggressive, mesenchymal phenotype and resistance to targeted therapies such as EGFR inhibitors.[1] Inhibition of Axl signaling has emerged as a promising therapeutic strategy to overcome drug resistance and suppress tumor progression. This compound is a potent and selective inhibitor of Axl kinase activity. These application notes provide an overview of the anticipated effects of Axl inhibition in NSCLC cell lines and detailed protocols for key experimental assays.
Axl Signaling Pathway in NSCLC
Upon binding to its ligand, Gas6 (Growth arrest-specific 6), the Axl receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades. Key pathways activated by Axl include the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[3][4] These pathways promote cell survival by inhibiting apoptosis and drive cell proliferation and differentiation.
References
- 1. Elevating CDCA3 levels in non-small cell lung cancer enhances sensitivity to platinum-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL expression reflects tumor-immune cell dynamics impacting outcome in non-small cell lung cancer patients treated with immune checkpoint inhibitor monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial AXL and MCL‐1 inhibition contributes to abolishing lazertinib tolerance in EGFR‐mutant lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Axl-IN-16 In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies to evaluate the efficacy of Axl-IN-16, a novel inhibitor of the Axl receptor tyrosine kinase.
Introduction
The Axl receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family and a key player in various cellular processes, including cell survival, proliferation, migration, and immune response.[1][2] Aberrant Axl signaling is implicated in the progression, metastasis, and therapeutic resistance of numerous cancers, making it a prime target for drug development.[3][4][5] this compound is a potent and selective small molecule inhibitor designed to target the ATP-binding site of the Axl kinase domain, thereby preventing its autophosphorylation and the activation of downstream signaling pathways. Preclinical in vivo xenograft models are crucial for assessing the anti-tumor activity and therapeutic potential of this compound.
Mechanism of Action of Axl
Axl signaling is primarily activated by its ligand, Growth Arrest-Specific 6 (Gas6). The binding of Gas6 induces the dimerization and autophosphorylation of Axl, leading to the activation of several downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and NF-κB pathways. These pathways collectively promote cancer cell proliferation, survival, invasion, and resistance to therapy.
Signaling Pathway Diagram
Caption: Axl signaling pathway and the inhibitory action of this compound.
Experimental Design for In Vivo Xenograft Studies
A well-designed xenograft study is essential to determine the efficacy of this compound. The following tables outline a typical experimental setup.
Table 1: Experimental Groups
| Group | Treatment | Number of Animals | Dosing Schedule | Route of Administration |
| 1 | Vehicle Control | 8-10 | Daily | Oral Gavage |
| 2 | This compound (Low Dose) | 8-10 | Daily | Oral Gavage |
| 3 | This compound (High Dose) | 8-10 | Daily | Oral Gavage |
| 4 | Positive Control (e.g., R428) | 8-10 | Daily | Oral Gavage |
Table 2: Key Study Parameters and Endpoints
| Parameter | Measurement | Frequency |
| Primary Efficacy | ||
| Tumor Volume | Caliper Measurement | Twice weekly |
| Tumor Weight | At study termination | Once |
| Pharmacodynamics | ||
| p-Axl Levels in Tumor | Western Blot/IHC | At study termination |
| Downstream Effectors | Western Blot/IHC | At study termination |
| Tolerability | ||
| Body Weight | Twice weekly | |
| Clinical Observations | Daily |
Detailed Experimental Protocols
Cell Line Selection and Culture
-
Cell Lines: Select cancer cell lines with documented high Axl expression (e.g., specific triple-negative breast cancer, non-small cell lung cancer, or acute myeloid leukemia cell lines).
-
Culture Conditions: Maintain cell lines in the recommended culture medium supplemented with fetal bovine serum and antibiotics. Culture cells to 70-80% confluency before harvesting for implantation.
Animal Model
-
Species: Athymic nude mice or SCID (Severe Combined Immunodeficiency) mice, 4-6 weeks old, are commonly used for xenograft studies.
-
Acclimatization: Allow a 3-5 day acclimatization period for the animals upon arrival.
-
Housing: Maintain mice in a sterile environment with controlled temperature, humidity, and light cycles.
Tumor Cell Implantation
-
Cell Preparation:
-
Harvest cells using trypsin-EDTA and wash twice with sterile phosphate-buffered saline (PBS).
-
Perform a cell count using a hemocytometer and assess viability with trypan blue staining.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 3 x 10^6 cells in 100-200 µL).
-
-
Injection:
-
Anesthetize the mouse according to approved institutional protocols.
-
Subcutaneously inject the cell suspension into the flank of the mouse using a 27-30 gauge needle.
-
Experimental Workflow Diagram
Caption: General workflow for in vivo xenograft studies of this compound.
Dosing and Administration
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). The formulation should be prepared fresh daily or as determined by stability studies.
-
Dose Selection: Based on preclinical data for similar Axl inhibitors like R428 (Bemcentinib), starting doses could range from 50 mg/kg to 100 mg/kg, administered orally once or twice daily. Dose-finding studies are recommended to determine the optimal therapeutic dose and schedule for this compound.
-
Administration: Administer the designated treatment to each group via oral gavage. The vehicle control group should receive the vehicle alone.
Monitoring and Data Collection
-
Tumor Measurement: Measure the tumor length and width using digital calipers twice a week. Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2.
-
Body Weight: Record the body weight of each animal twice a week as an indicator of general health and treatment tolerance.
-
Clinical Observations: Conduct daily observations for any signs of toxicity, such as changes in behavior, posture, or grooming.
Study Termination and Endpoint Analysis
-
Endpoint Criteria: Euthanize animals when tumors reach a predetermined size (e.g., 1500-2000 mm³), or if there are signs of significant morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor Excision and Analysis:
-
At the end of the study, euthanize all animals and carefully excise the tumors.
-
Weigh each tumor and record the final weight.
-
Divide the tumor tissue for various analyses:
-
Pharmacodynamics: Snap-freeze a portion in liquid nitrogen for Western blot analysis of p-Axl and downstream signaling proteins.
-
Histology: Fix a portion in formalin for immunohistochemical (IHC) analysis.
-
-
Data Presentation and Analysis
All quantitative data should be summarized in tables and visualized using graphs (e.g., tumor growth curves). Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed differences between treatment groups.
Table 3: Example Data Summary Table
| Group | Mean Tumor Volume (mm³) at Day X ± SEM | Mean Final Tumor Weight (g) ± SEM | % Tumor Growth Inhibition |
| Vehicle Control | N/A | ||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Conclusion
These application notes and protocols provide a robust framework for the preclinical evaluation of this compound in in vivo xenograft models. Adherence to these detailed methodologies will enable researchers to generate high-quality, reproducible data essential for advancing the development of this promising anti-cancer agent. Careful consideration of the specific cancer model, dosing regimen, and analytical methods is crucial for obtaining meaningful results that can guide future clinical trials.
References
- 1. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. What are AXL modulators and how do they work? [synapse.patsnap.com]
- 3. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Axl-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Axl receptor tyrosine kinase is a key regulator of cell survival, proliferation, and migration.[1][2] Its overexpression is implicated in the progression and therapeutic resistance of numerous cancers, making it a promising target for cancer therapy.[3][4] Activation of Axl by its ligand, Gas6, triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and inhibit apoptosis.[5] Axl-IN-16 is a potent and selective small molecule inhibitor of Axl kinase activity. By blocking the anti-apoptotic signaling mediated by Axl, this compound can induce programmed cell death, or apoptosis, in cancer cells that are dependent on Axl signaling for their survival.
These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. This method allows for the quantitative assessment of early and late-stage apoptosis, providing valuable insights into the efficacy of this compound as a potential therapeutic agent.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. This allows for the identification of early apoptotic cells.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells. Therefore, co-staining with Annexin V and PI allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (rare in this type of assay)
Axl Signaling Pathway and Inhibition by this compound
The following diagram illustrates the Axl signaling pathway and the mechanism of action for this compound.
Caption: Axl signaling pathway and the inhibitory effect of this compound.
Experimental Protocol: Apoptosis Analysis by Flow Cytometry
This protocol is designed for the analysis of apoptosis in a cancer cell line treated with this compound.
Materials and Reagents
-
Cancer cell line of interest (e.g., A549, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Positive control for apoptosis (e.g., Staurosporine or Etoposide)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Flow cytometer
Procedure
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Include the following controls:
-
Untreated cells (negative control)
-
Vehicle-treated cells (DMSO control)
-
Positive control for apoptosis (e.g., 1 µM Staurosporine for 4 hours)
-
-
Remove the old medium from the cells and add the medium containing the different treatments.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells from each well to a separate 15 mL conical tube.
-
Adherent cells:
-
Carefully collect the culture medium from each well into separate 15 mL conical tubes (this contains apoptotic cells that have detached).
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to each well and incubate until cells detach.
-
Add complete medium to inactivate the trypsin and transfer the cell suspension to the corresponding 15 mL tube containing the collected medium.
-
-
Centrifuge the cell suspensions at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet once with 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of Propidium Iodide (PI) to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Data Presentation and Analysis
The data obtained from the flow cytometer can be analyzed to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic). The results should be summarized in a table for easy comparison across different treatment conditions.
Example Data Table
The following table shows representative data from an experiment where A549 lung cancer cells were treated with increasing concentrations of an Axl inhibitor for 48 hours.
| Treatment Condition | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Untreated Control | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Vehicle (DMSO) | 0.1% | 94.8 ± 2.5 | 2.8 ± 0.9 | 2.4 ± 0.6 |
| This compound | 0.1 | 85.3 ± 3.2 | 8.9 ± 1.5 | 5.8 ± 1.1 |
| This compound | 1.0 | 62.1 ± 4.5 | 25.4 ± 3.1 | 12.5 ± 2.3 |
| This compound | 10.0 | 25.7 ± 5.1 | 48.9 ± 4.2 | 25.4 ± 3.8 |
| Staurosporine | 1.0 | 10.5 ± 3.8 | 45.2 ± 5.5 | 44.3 ± 6.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Logical Relationship of Apoptosis Detection
The following diagram illustrates the logical gating strategy for identifying the different cell populations based on Annexin V and PI staining.
Caption: Quadrant analysis of apoptosis by flow cytometry.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in negative control | Cell death during harvesting or staining | Handle cells gently, keep reagents and cells on ice, and analyze samples promptly after staining. |
| Low Annexin V positive population with positive control | Ineffective apoptosis induction | Ensure the positive control (e.g., Staurosporine) is at the correct concentration and incubation time for the specific cell line. |
| High PI positive population in all samples | Excessive trypsinization or harsh cell handling | Reduce trypsin incubation time and handle cells gently during washing steps. |
| Poor separation between populations | Incorrect compensation settings | Use single-color controls to properly set up fluorescence compensation. |
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of apoptosis induced by the Axl inhibitor, this compound, using Annexin V and PI staining with flow cytometry. This robust and reliable method is essential for evaluating the pro-apoptotic efficacy of novel Axl inhibitors in preclinical cancer research and drug development. The provided diagrams and data presentation guidelines facilitate a clear understanding of the experimental workflow and the interpretation of results.
References
- 1. researchgate.net [researchgate.net]
- 2. What are AXL modulators and how do they work? [synapse.patsnap.com]
- 3. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Axl-dependent signaling: A clinical update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Axl-IN-16 in Combination with EGFR Inhibitors in Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms of this resistance is the activation of bypass signaling pathways, with the AXL receptor tyrosine kinase being a prominent player.[1][2][3][4] Upregulation and activation of AXL can confer resistance to EGFR TKIs such as erlotinib and osimertinib by promoting cell survival and proliferation through downstream pathways like PI3K/AKT and MAPK/ERK.[5] Axl-IN-16 is a potent and selective inhibitor of AXL kinase activity. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound in combination with EGFR inhibitors to overcome TKI resistance in lung cancer models.
Disclaimer: While the principles and protocols described herein are broadly applicable for AXL inhibitors, specific quantitative data for this compound is limited in publicly available literature. Therefore, the quantitative data and specific concentrations provided in these notes are based on studies of other well-characterized AXL inhibitors (e.g., BGB324/Bemcentinib, ONO-7475) and should be optimized for this compound in your specific experimental setting.
Mechanism of Action: Overcoming EGFR TKI Resistance
In EGFR-mutant NSCLC, initial treatment with EGFR TKIs effectively blocks the pro-survival signaling downstream of EGFR. However, resistant tumors can emerge through the upregulation of AXL. The binding of its ligand, GAS6, or ligand-independent activation of AXL leads to the reactivation of downstream signaling pathways, rendering the cells insensitive to EGFR inhibition. This compound, by selectively inhibiting the kinase activity of AXL, blocks this bypass mechanism. The combination of this compound and an EGFR inhibitor leads to a dual blockade of oncogenic signaling, resulting in synergistic anti-tumor activity and the restoration of sensitivity to EGFR-targeted therapy.
Data Presentation
In Vitro Efficacy of AXL Inhibitors in Combination with EGFR Inhibitors
The following tables summarize representative data from studies on AXL inhibitors in EGFR TKI-resistant NSCLC cell lines.
Table 1: IC50 Values of EGFR and AXL Inhibitors in EGFR TKI-Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation | Resistance Mechanism | EGFR Inhibitor | AXL Inhibitor | Single Agent IC50 (nM) | Combination IC50 (nM) | Reference |
| HCC827-ER | Exon 19 del | AXL Upregulation | Erlotinib | BGB324 | >10,000 | ~50 | |
| H1975 | L858R, T790M | AXL Upregulation | Osimertinib | ONO-7475 | ~2,000 | ~100 | |
| PC-9/GR | Exon 19 del | AXL Upregulation | Gefitinib | AXL siRNA | >5,000 | ~20 |
Table 2: In Vivo Tumor Growth Inhibition with Combination Therapy
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | p-value | Reference |
| HCC827-ER | Erlotinib | 20 | >0.05 | |
| BGB324 | 15 | >0.05 | ||
| Erlotinib + BGB324 | 85 | <0.01 | ||
| PC-9 (Osimertinib-resistant) | Osimertinib | 30 | >0.05 | |
| ONO-7475 | 10 | >0.05 | ||
| Osimertinib + ONO-7475 | 90 | <0.001 |
Mandatory Visualizations
Caption: AXL and EGFR signaling pathways in lung cancer.
Caption: Experimental workflow for combination studies.
Experimental Protocols
Establishment of EGFR TKI-Resistant NSCLC Cell Lines
Objective: To generate cell line models of acquired resistance to EGFR inhibitors.
Materials:
-
Parental EGFR-mutant NSCLC cell lines (e.g., PC-9, HCC827)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
EGFR TKI (e.g., Gefitinib, Erlotinib, or Osimertinib)
-
DMSO (vehicle control)
Protocol:
-
Culture the parental cell line in its recommended growth medium.
-
Initiate treatment with the EGFR TKI at a concentration equal to the IC50 value of the parental cells.
-
Continuously culture the cells in the presence of the EGFR TKI. Replace the medium with fresh drug-containing medium every 3-4 days.
-
Once the cells resume proliferation and reach 70-80% confluency, subculture them.
-
Gradually increase the concentration of the EGFR TKI in a stepwise manner (e.g., 1.5 to 2-fold increase) with each passage, once the cells have adapted to the current concentration.
-
Continue this dose-escalation for several months until the cells can proliferate in a clinically relevant resistant concentration (e.g., 1-2 µM for first-generation TKIs).
-
Characterize the resistant cell line by confirming its IC50 to the EGFR TKI and assessing the expression and phosphorylation of AXL and EGFR via Western blot.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound and an EGFR inhibitor, alone and in combination, on the viability of EGFR TKI-resistant NSCLC cells.
Materials:
-
EGFR TKI-resistant NSCLC cells
-
Complete growth medium
-
96-well plates
-
This compound and EGFR inhibitor stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed the resistant cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the EGFR inhibitor in culture medium. For combination treatments, prepare a matrix of concentrations.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only controls.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using appropriate software. Combination index (CI) values can be calculated to assess synergy.
Western Blot Analysis
Objective: To assess the effect of this compound and an EGFR inhibitor on the phosphorylation status of AXL, EGFR, and downstream signaling proteins.
Materials:
-
EGFR TKI-resistant NSCLC cells
-
6-well plates
-
This compound and EGFR inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Seed resistant cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound, the EGFR inhibitor, or the combination at desired concentrations for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound in combination with an EGFR inhibitor on the growth of EGFR TKI-resistant tumors.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
EGFR TKI-resistant NSCLC cells
-
Matrigel (optional)
-
This compound and EGFR inhibitor formulations for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1-5 x 10^6 EGFR TKI-resistant cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, this compound alone, EGFR inhibitor alone, and the combination).
-
Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and signaling markers).
By following these detailed protocols, researchers can effectively investigate the potential of this compound as a therapeutic agent to overcome resistance to EGFR inhibitors in lung cancer. The provided data tables and diagrams offer a framework for understanding the expected outcomes and the underlying biological mechanisms.
References
- 1. Blockade of AXL activation overcomes acquired resistance to EGFR tyrosine kinase inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of AXL activation overcomes acquired resistance to EGFR tyrosine kinase inhibition in non-small cell lung cancer - Wang - Translational Cancer Research [tcr.amegroups.org]
- 3. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Axl Overexpression Promotes TKI Resistance in Non-small Cell Lung Cancer: R&D Systems [rndsystems.com]
- 5. Anexelekto (AXL) Increases Resistance to EGFR-TKI and Activation of AKT and ERK1/2 in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Axl-IN-16: Application Notes and Protocols for Investigating Metastasis in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl-IN-16 is a potent and orally bioavailable small molecule inhibitor of the Axl receptor tyrosine kinase. The Axl signaling pathway is a critical driver of cancer progression, particularly in the context of metastasis.[1][2] Upregulation of Axl is associated with an aggressive metastatic phenotype and poor prognosis in various cancers, including breast, pancreatic, and non-small cell lung cancer (NSCLC).[3] Axl activation promotes key steps in the metastatic cascade, including epithelial-to-mesenchymal transition (EMT), invasion, migration, and therapeutic resistance.[1][2] this compound offers a valuable tool for preclinical investigation into the role of Axl in metastasis and for the evaluation of Axl inhibition as a therapeutic strategy.
These application notes provide a summary of the preclinical data on this compound in mouse models of metastasis, detailed protocols for its use, and a visual representation of the Axl signaling pathway and experimental workflows.
Data Presentation
In Vivo Efficacy of this compound in a Metastatic Breast Cancer Model
The following table summarizes the quantitative data from a preclinical study investigating the efficacy of this compound in a highly metastatic 4T1 breast cancer mouse model.
| Parameter | Vehicle Control | This compound (50 mg/kg) | This compound (100 mg/kg) | Reference |
| Tumor Growth Inhibition (TGI) | - | 78.0% | 95.9% | |
| Metastasis | High | Significantly Reduced | Significantly Reduced | |
| Axl Phosphorylation in Tumor | High | Inhibited | Inhibited |
Data is derived from a 14-day study with oral administration of this compound.
While specific quantitative data for other metastatic models is not yet widely published, preclinical studies using genetic and other pharmacological inhibitors of Axl have demonstrated a significant reduction in metastatic burden in pancreatic cancer and melanoma models, suggesting a broader potential for Axl inhibitors like this compound in these contexts.
Signaling Pathway and Experimental Workflow
Axl Signaling Pathway in Metastasis
Caption: Axl signaling pathway in cancer metastasis and the inhibitory action of this compound.
Experimental Workflow for Investigating Metastasis
Caption: General experimental workflow for studying the effect of this compound on metastasis.
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder (CAS: 2376928-82-2)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound: Determine the total volume of dosing solution needed based on the number of animals, their average weight, the desired dose (e.g., 50 mg/kg or 100 mg/kg), and the dosing volume (typically 100-200 µL per 20-25g mouse).
-
Prepare the vehicle solution: A commonly used vehicle for oral administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline or PBS
-
-
Dissolve this compound: a. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the required volume of DMSO to the tube. Vortex thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution. c. Sequentially add the PEG300 and Tween 80, vortexing well after each addition to ensure a homogenous mixture. d. Finally, add the saline or PBS to the mixture and vortex again to create the final dosing solution. The final solution should be clear. If precipitation occurs, gentle warming and sonication may be necessary.
-
Storage: It is recommended to prepare the dosing solution fresh before each administration. If short-term storage is necessary, store at 4°C and protect from light.
In Vivo Metastasis Study in a 4T1 Mouse Model
Animal Model:
-
Female BALB/c mice, 6-8 weeks old.
Tumor Cell Implantation:
-
Culture 4T1 murine breast cancer cells in appropriate media.
-
Harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^5 cells) into the fourth mammary fat pad of each mouse.
Treatment Protocol:
-
Allow the primary tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (vehicle control, this compound 50 mg/kg, this compound 100 mg/kg).
-
Administer the prepared this compound formulation or vehicle control daily via oral gavage.
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the animals throughout the study.
Endpoint Analysis:
-
At the end of the study (e.g., day 14 or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the primary tumors and weigh them.
-
Harvest the lungs and other organs of interest (e.g., liver).
-
Quantify the number of metastatic nodules on the surface of the lungs. This can be done by visual inspection after fixation and/or by histological analysis of tissue sections.
-
For a more quantitative assessment, lung tissue can be homogenized and cultured to count the number of viable metastatic cells (colony formation assay).
-
A portion of the primary tumor can be flash-frozen for Western blot analysis to confirm the inhibition of Axl phosphorylation or fixed in formalin for immunohistochemical analysis.
Note on Oral Gavage:
-
Proper training in oral gavage technique is essential to minimize stress and prevent injury to the animals.
-
Use an appropriately sized, ball-tipped gavage needle.
-
Ensure the needle is correctly placed in the esophagus before administering the solution.
Conclusion
This compound is a valuable research tool for investigating the role of Axl in cancer metastasis. The provided data and protocols offer a starting point for designing and executing in vivo studies to further elucidate the therapeutic potential of Axl inhibition. As with any preclinical study, careful experimental design, appropriate controls, and adherence to animal welfare guidelines are paramount for obtaining reliable and reproducible results.
References
Troubleshooting & Optimization
troubleshooting Axl-IN-16 solubility and stability in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Axl-IN-16, focusing on its solubility and stability in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[3][4]
Q2: What is the expected solubility of this compound in DMSO?
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, bring the vial of this compound powder and a fresh bottle of anhydrous, high-purity DMSO to room temperature. Add the calculated volume of DMSO to the vial to achieve the desired concentration. Vortex the solution vigorously and use sonication or gentle warming (37°C) to aid dissolution.
Q4: My this compound solution in DMSO is cloudy or has a precipitate. What should I do?
A4: Cloudiness or precipitation can indicate several issues: the concentration may be too high, the compound may not be fully dissolved, or the DMSO may have absorbed moisture. Try further vortexing, sonicating, or gently warming the solution. If the precipitate remains, preparing a more dilute stock solution is recommended. Always use fresh, anhydrous DMSO as it is highly hygroscopic.
Q5: How should I store my this compound stock solution in DMSO?
A5: For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. Based on data for a similar compound, AXL-IN-13, a stock solution in DMSO can be stable for up to one year when stored at -80°C.
Q6: My this compound precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
A6: This is a common phenomenon known as "salting out" or precipitation due to a solvent shift. To prevent this, it is advisable to make serial dilutions of your DMSO stock solution in your aqueous medium. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts and toxicity. Rapid mixing upon addition to the aqueous solution can also help.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and use of this compound in DMSO solutions.
| Problem | Possible Cause | Solution |
| This compound powder will not dissolve in DMSO. | 1. Concentration exceeds solubility limit. 2. Incomplete dissolution methods. 3. Low-quality or hydrated DMSO. | 1. Prepare a more dilute stock solution (e.g., start with 1 mM or 5 mM). 2. Vortex vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 10-15 minutes or gently warm the solution to 37°C for 5-10 minutes with intermittent vortexing. 3. Use a fresh, unopened bottle of high-purity, anhydrous DMSO. |
| Solution is cloudy or has visible precipitate after initial dissolution. | 1. Supersaturated solution. 2. Precipitation upon cooling to room temperature after warming. 3. Moisture contamination in DMSO. | 1. Dilute the solution with additional anhydrous DMSO. 2. The working concentration may be too high for long-term stability at room temperature. Store at -20°C or -80°C immediately after preparation. Re-dissolve by gentle warming before use. 3. Ensure vials are tightly sealed. Use fresh, anhydrous DMSO for all preparations. |
| Decreased biological activity of the compound over time. | 1. Degradation of this compound. 2. Repeated freeze-thaw cycles. | 1. Prepare fresh stock solutions more frequently. Store aliquots at -80°C to maximize long-term stability. 2. Aliquot the stock solution into single-use volumes to avoid the detrimental effects of repeated temperature cycling. |
| Inconsistent results between experiments. | 1. Inhomogeneous stock solution. 2. Precipitation in aqueous media. | 1. Ensure the stock solution is completely dissolved and homogenous before each use by vortexing thoroughly. 2. Visually inspect the final working solution for any signs of precipitation. Consider performing serial dilutions to minimize the solvent shift effect. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Vortex mixer
-
Water bath sonicator
-
Water bath or heating block set to 37°C
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
If solubility issues persist, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Visualizations
Caption: Workflow for dissolving and troubleshooting this compound in DMSO.
Caption: Best practices for storing and handling this compound DMSO stock solutions.
References
Technical Support Center: Overcoming Resistance to Axl Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Axl inhibitors, with a focus on providing actionable guidance for experimental work. While specific data on "Axl-IN-16" is limited in publicly available literature, the principles and mechanisms of resistance to Axl inhibitors as a class are well-documented. This guide leverages that broader knowledge to address potential challenges.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to my Axl inhibitor, has developed resistance. What are the common mechanisms?
A1: Acquired resistance to Axl inhibitors is a significant challenge and can be driven by several molecular mechanisms. The most common include:
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative survival pathways to circumvent the inhibition of Axl. This often involves the upregulation or activation of other receptor tyrosine kinases (RTKs) such as EGFR, HER2/HER3, c-MET, or PDGFR.[1][2][3] These alternative receptors can then activate downstream signaling cascades like PI3K/AKT/mTOR and MAPK/ERK, promoting cell survival and proliferation despite Axl inhibition.[4][5]
-
Epithelial-to-Mesenchymal Transition (EMT): Axl itself is a key driver of EMT, a process where cancer cells gain migratory and invasive properties. In some contexts, a more pronounced mesenchymal phenotype can be associated with resistance to various therapies, including Axl inhibitors.
-
Gatekeeper Mutations: While less commonly reported for Axl inhibitors compared to other TKIs, mutations in the Axl kinase domain could potentially alter drug binding and efficacy.
-
Increased Axl Expression or Ligand (Gas6) Production: Simple overexpression of the Axl receptor or its ligand, Gas6, can sometimes overcome the inhibitory effect of the drug by increasing the overall signaling flux.
-
Activation of Downstream Effectors: Alterations in downstream signaling molecules, such as activating mutations in KRAS or PIK3CA, could render the cells independent of upstream Axl signaling.
Q2: I am not seeing the expected cytotoxic effect of the Axl inhibitor in my cell line, even at the initial treatment. What could be the issue?
A2: This phenomenon, known as intrinsic resistance, can occur for several reasons:
-
Low or Absent Axl Expression: The target cell line may not express sufficient levels of Axl protein for the inhibitor to have a significant effect. It is crucial to verify Axl expression at the protein level via Western blot or flow cytometry.
-
Cell Line Dependency: The cancer cell line may not be dependent on the Axl signaling pathway for its survival and proliferation. Its growth might be driven by other dominant oncogenic pathways.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the inhibitor out of the cell, preventing it from reaching its target.
-
Experimental Conditions: Suboptimal experimental conditions, such as incorrect drug concentration, instability of the compound in culture media, or issues with cell viability assays, can lead to misleading results.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: A systematic approach is necessary to elucidate the resistance mechanism. Here is a suggested workflow:
-
Confirm Axl Inhibition: First, ensure that the Axl inhibitor is effectively inhibiting Axl phosphorylation in your resistant cells using a phospho-Axl Western blot.
-
Assess Axl Pathway Components: Analyze the expression levels of total Axl, its ligand Gas6, and key downstream signaling proteins (e.g., p-AKT, p-ERK) in both sensitive and resistant cells.
-
Screen for Bypass Pathway Activation: Use a phospho-RTK array to screen for the activation of other receptor tyrosine kinases in the resistant cells compared to the sensitive parental cells.
-
Investigate EMT Markers: Evaluate the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin, Snail, Slug) through Western blot or qPCR to determine if an EMT phenotype is associated with resistance.
-
Sequence Axl Kinase Domain: If bypass activation is not evident, consider sequencing the Axl kinase domain in resistant clones to identify potential gatekeeper mutations.
-
Combination Therapy: Based on your findings, test combination therapies. For example, if you observe EGFR activation, combine the Axl inhibitor with an EGFR inhibitor like erlotinib or osimertinib.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Drug Solubility/Stability | Prepare fresh drug stocks and ensure complete solubilization in the appropriate solvent (e.g., DMSO). Test the stability of the inhibitor in your cell culture medium over the time course of the experiment. |
| Assay Interference | The inhibitor compound may interfere with the assay chemistry. Run a control with the inhibitor in cell-free media to check for background signal. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, or ensure they are filled with sterile media/PBS to minimize evaporation and temperature gradients. |
Problem 2: No change in downstream signaling (p-AKT, p-ERK) upon Axl inhibitor treatment.
| Potential Cause | Troubleshooting Step |
| Ineffective Axl Inhibition | Confirm target engagement by measuring the phosphorylation of Axl (p-Axl) at its activation loop (e.g., Tyr779, Tyr821). If p-Axl is not reduced, the inhibitor may not be effective in your system. |
| Rapid Pathway Reactivation | Signaling pathways can have feedback loops that lead to rapid reactivation. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to observe the kinetics of pathway inhibition. |
| Dominant Parallel Pathway | The observed p-AKT or p-ERK may be driven by a parallel pathway that is independent of Axl. Investigate the activation status of other RTKs. |
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, data for an Axl inhibitor to guide researchers in their experimental design and data interpretation.
Table 1: IC50 Values of a Representative Axl Inhibitor in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Axl Expression | Phenotype | IC50 (nM) |
| HCC827 (Parental) | High | Epithelial | 50 |
| HCC827-AR | High | Mesenchymal | >1000 |
| A549 | High | Mesenchymal | 800 |
| H1975 | Low | Epithelial | >2000 |
AR: Acquired Resistance
Table 2: Effect of a Representative Axl Inhibitor on Downstream Signaling
| Cell Line | Treatment (100 nM, 4h) | p-Axl (Tyr821) | p-AKT (Ser473) | p-ERK1/2 (Thr202/Tyr204) |
| HCC827 (Parental) | DMSO | 1.00 | 1.00 | 1.00 |
| Axl Inhibitor | 0.15 | 0.30 | 0.45 | |
| HCC827-AR | DMSO | 1.20 | 1.50 | 1.80 |
| Axl Inhibitor | 0.25 | 1.45 | 1.75 |
Values are represented as fold change relative to the DMSO-treated parental cell line.
Detailed Experimental Protocols
Protocol 1: Western Blot for Axl Phosphorylation and Downstream Signaling
-
Cell Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the Axl inhibitor or DMSO control for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-Axl, anti-Axl, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Plating:
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to attach for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of the Axl inhibitor.
-
Treat cells with varying concentrations of the inhibitor and a DMSO control.
-
-
Incubation:
-
Incubate the plate for 72 hours (or a predetermined optimal time) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Axl Signaling Pathway and Resistance Mechanisms
References
Technical Support Center: Axl Kinase Activity Assays with Axl-IN-16
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Axl-IN-16 in Axl kinase activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that dually targets Axl kinase and Hypoxia-Inducible Factor (HIF).[1] As a tyrosine kinase inhibitor, it is designed to bind to the ATP-binding pocket of the Axl kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[2][3] These pathways are crucial for cancer cell proliferation, survival, migration, and invasion.[2][4]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in cancer research to study the effects of Axl inhibition on tumor progression, metastasis, and drug resistance. Given its dual activity, it is also a tool for investigating the interplay between Axl signaling and the hypoxia response in cancer cells.
Q3: What type of in vitro kinase assay is recommended for this compound?
A common method is an activity-based assay that measures the transfer of phosphate from ATP to a peptide substrate by the Axl enzyme. Detection can be achieved through various platforms, such as ADP-Glo® or radiometric HotSpotTM assays, which quantify the amount of ADP produced or the incorporation of a radiolabeled phosphate into the substrate, respectively.
Troubleshooting Guide
Issue 1: Higher than Expected IC50 Value for this compound
If the calculated IC50 value for this compound is significantly higher than anticipated, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| ATP Concentration | The inhibitory effect of ATP-competitive inhibitors like this compound is sensitive to ATP concentration. Ensure the ATP concentration in your assay is at or near the Km value for Axl. High ATP concentrations will lead to an artificially high IC50. |
| Inhibitor Degradation | Improper storage or handling can lead to the degradation of this compound. Store the compound as recommended by the manufacturer, typically at -20°C, and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Assay Components | The presence of high concentrations of proteins or other components in the assay buffer could non-specifically bind to the inhibitor, reducing its effective concentration. Review your buffer composition and consider optimizing it. |
| Enzyme Activity | Low or inconsistent Axl enzyme activity can lead to inaccurate IC50 determination. Verify the activity of your enzyme lot using a known potent Axl inhibitor as a positive control. |
Issue 2: High Background Signal in the Kinase Assay
A high background signal can mask the inhibitory effects of this compound. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents | ATP contamination in the substrate or buffer can lead to a high background. Use high-quality, freshly prepared reagents. |
| Non-Enzymatic ATP Hydrolysis | In some assay formats, non-enzymatic hydrolysis of ATP can contribute to the background signal. Include a "no enzyme" control to quantify this background and subtract it from your measurements. |
| Detector Settings | For luminescence or fluorescence-based assays, ensure that the detector gain and integration time are optimized to minimize background noise while maintaining an adequate signal window. |
Issue 3: Inconsistent or Non-Reproducible Results
Lack of reproducibility can stem from several factors. A systematic approach to identifying the source of variability is crucial.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Inconsistent liquid handling, especially with small volumes of inhibitor or enzyme, can introduce significant variability. Use calibrated pipettes and consider using automated liquid handlers for improved precision. |
| Incubation Times and Temperatures | Variations in incubation times and temperatures can affect enzyme kinetics and inhibitor binding. Ensure all assay plates are incubated for the same duration and at a consistent temperature. |
| Plate Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and alter results. Avoid using the outermost wells or ensure proper sealing of the plate during incubations. |
Experimental Protocols
General Axl Kinase Activity Assay Protocol (ADP-Glo® Format)
This protocol provides a general framework for measuring Axl kinase activity and assessing the potency of this compound.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., containing MgCl₂, MnCl₂, DTT, and BSA).
-
Dilute the purified, recombinant human Axl kinase domain to the desired concentration in kinase buffer.
-
Prepare a solution of the Axl peptide substrate (e.g., IRS1-tide or AXLtide) and ATP at a concentration near the Km for Axl.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in kinase buffer.
-
-
Assay Procedure :
-
Add kinase buffer to all wells of a 96-well or 384-well plate.
-
Add the serially diluted this compound to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.
-
Add the diluted Axl enzyme to all wells except the background control.
-
Incubate for 10-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a constant temperature (e.g., 30°C or room temperature).
-
-
Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo® Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and then measure the luminescence produced by luciferase.
-
The luminescent signal is proportional to the amount of ADP generated and thus, the Axl kinase activity.
-
-
Data Analysis :
-
Subtract the background signal (no enzyme control) from all other measurements.
-
Normalize the data to the positive control (no inhibitor).
-
Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: A simplified diagram of the Axl signaling pathway.
Caption: General workflow for an Axl kinase activity assay.
Caption: A decision tree for troubleshooting common assay issues.
References
interpreting unexpected results in Axl-IN-16 experiments
Welcome to the technical support center for Axl-IN-16 experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this dual Axl/HIF inhibitor. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you interpret unexpected results and ensure the smooth progress of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that targets Axl, a receptor tyrosine kinase.[1] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptors and its activation is primarily initiated by its ligand, Growth Arrest-Specific 6 (Gas6).[2][3] This activation leads to the autophosphorylation of the intracellular kinase domain of Axl, which in turn triggers several downstream signaling pathways, including PI3K/AKT/mTOR, MEK/ERK, NF-κB, and JAK/STAT.[4][5] These pathways are crucial for cellular processes like proliferation, survival, migration, and immune response. This compound is also described as a hypoxia-inducible factor (HIF) inhibitor, suggesting a dual mechanism of action.
Q2: My cells show a decrease in viability with this compound treatment, but I don't see a corresponding decrease in Axl phosphorylation. Why might this be?
A2: This could be due to several factors:
-
Off-target effects: Small molecule inhibitors can sometimes have effects on other cellular targets. For example, the Axl inhibitor R428 has been shown to induce apoptosis independently of Axl inhibition by affecting lysosomal acidification. It's possible this compound has similar Axl-independent effects.
-
Delayed effect on phosphorylation: The timing of your analysis is critical. It's possible that Axl phosphorylation is inhibited at an earlier time point and then rebounds. A time-course experiment is recommended to determine the optimal time point for observing pAxl inhibition.
-
HIF inhibition: Since this compound is also a HIF inhibitor, the observed decrease in cell viability could be primarily due to its effect on the HIF pathway, especially under hypoxic conditions.
-
Cell line specific context: The signaling network and dependencies can vary significantly between different cell lines.
Q3: I am observing an increase in Axl protein expression after treating my cells with this compound. Is this expected?
A3: An increase in the total protein level of a target kinase after treatment with an inhibitor is a known phenomenon. This can be a compensatory feedback mechanism. Some studies with other Axl inhibitors have reported an increase in Axl protein expression after prolonged treatment. It is hypothesized that the cell may upregulate the expression of the target protein to overcome the inhibition.
Q4: What are the key downstream markers I should probe to confirm Axl pathway inhibition by this compound?
A4: To confirm the inhibition of the Axl signaling pathway, you should assess the phosphorylation status of key downstream effectors. Recommended markers to probe by Western blot include phosphorylated AKT (pAKT at Ser473), phosphorylated ERK (pERK), and phosphorylated S6 ribosomal protein (pS6). A decrease in the phosphorylation of these proteins following this compound treatment would indicate successful pathway inhibition.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Axl Phosphorylation
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. Start with a broad range of concentrations. |
| Incorrect Timing of Analysis | Conduct a time-course experiment. Treat cells with this compound and harvest cell lysates at various time points (e.g., 1, 3, 6, 12, 24 hours) to identify the point of maximum pAxl inhibition. |
| Ligand-Independent Axl Activation | Axl can be activated independently of Gas6 through mechanisms like homodimerization due to overexpression or heterodimerization with other receptors like EGFR. Confirm the Axl expression level in your cell line. |
| Poor Compound Stability/Solubility | Ensure this compound is properly dissolved and stored according to the manufacturer's instructions. Prepare fresh stock solutions and dilute to the final concentration immediately before use. |
| Experimental Error | Verify all steps of your Western blotting protocol, including antibody quality, transfer efficiency, and detection method. Include appropriate positive and negative controls. |
Issue 2: Unexpected Effects on Cell Viability or Morphology
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Off-Target Kinase Inhibition | The selectivity of this compound against other kinases may not be absolute. Consider performing a kinome profiling assay to identify potential off-target effects. Some Axl inhibitors are known to have activity against other kinases. |
| Axl-Independent Effects | The inhibitor might be affecting other cellular processes. For instance, the Axl inhibitor R428 was found to induce cytoplasmic vacuoles and apoptosis by disrupting lysosomal function. Examine cellular morphology for signs like vacuolization. |
| HIF Pathway Inhibition | The dual inhibitory nature of this compound means the observed phenotype could be due to HIF inhibition. To distinguish between Axl and HIF effects, you could use a more selective Axl inhibitor as a control or use siRNA to specifically knock down Axl. |
| Induction of Apoptosis or Autophagy | Assess markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3) or autophagy (e.g., LC3-II) by Western blot to determine the mechanism of cell death. |
| Cell Line Dependency | The cellular response to Axl inhibition can be highly context-dependent. The genetic background and expression levels of other signaling molecules in your cell line will influence the outcome. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Axl Pathway Inhibition
Objective: To determine the effect of this compound on the phosphorylation of Axl and its downstream targets.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., A549, H1299) in 6-well plates and allow them to adhere overnight. Starve the cells in serum-free media for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period (determined from a time-course experiment).
-
Ligand Stimulation (Optional): To induce Axl activation, stimulate the cells with its ligand, Gas6 (e.g., 5 nM), for 15-30 minutes before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pAxl (Tyr779), total Axl, pAKT (Ser473), total AKT, pERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay
Objective: To assess the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assessment:
-
Add a viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis: Normalize the readings to the vehicle-treated control wells and plot the results as percent viability versus inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.
Visualizations
Caption: Simplified Axl Signaling Pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. What are AXL modulators and how do they work? [synapse.patsnap.com]
- 3. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of Axl-IN-16
Disclaimer: This technical support guide is based on general principles for small molecule kinase inhibitors. Due to the limited publicly available data on specific batch-to-batch variability of Axl-IN-16, the following troubleshooting advice and FAQs are intended to provide a general framework for addressing potential inconsistencies in experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the IC50 value of this compound between two recently purchased batches. What could be the cause?
A1: Batch-to-batch variability in the half-maximal inhibitory concentration (IC50) is a common issue with small molecule inhibitors and can stem from several factors:
-
Purity and Impurity Profile: Differences in the purity of the compound or the presence of different impurities can affect its biological activity.
-
Compound Stability and Storage: Improper storage conditions (e.g., exposure to light, moisture, or incorrect temperatures) can lead to degradation of the compound.
-
Solubility Issues: Inconsistent dissolution of the compound can lead to variations in the effective concentration in your experiments.
-
Experimental Consistency: Minor variations in experimental setup, such as cell passage number, reagent concentrations, or incubation times, can contribute to shifts in IC50 values.
We recommend performing a set of quality control experiments on each new batch to ensure consistency.
Q2: How can we validate the potency and specificity of a new batch of this compound?
A2: To validate a new batch, we recommend a multi-pronged approach:
-
In Vitro Kinase Assay: Directly measure the inhibitory activity of the new batch against purified Axl kinase. This will confirm the on-target potency.
-
Cell-Based Target Engagement Assay: Perform a Western blot to assess the inhibition of Axl phosphorylation (p-Axl) in a relevant cell line treated with this compound. This confirms the compound is cell-permeable and engages its target in a cellular context.
-
Cell Viability Assay: Determine the IC50 for cell growth inhibition in a sensitive cancer cell line. This provides a functional readout of the compound's potency.
-
Solubility Test: Visually inspect the dissolution of the compound in your chosen solvent at the desired concentration.
Comparing the results of these assays between batches will provide a comprehensive assessment of consistency.
Q3: Our recent batch of this compound appears to be less soluble than previous batches. What should we do?
A3: Solubility issues can significantly impact experimental results. Here are some steps to troubleshoot this:
-
Verify Solvent and Concentration: Double-check that you are using the recommended solvent (e.g., DMSO) and that the stock concentration is appropriate.
-
Gentle Warming and Vortexing: Try gently warming the solution (e.g., to 37°C) and vortexing to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Brief sonication can also help to break up aggregates and improve solubility.
-
Fresh Solvent: Ensure the solvent used is anhydrous and of high quality, as water contamination can reduce the solubility of many small molecules.
-
Contact the Supplier: If solubility issues persist, contact the supplier to inquire about any known issues with the specific batch.
Q4: We are observing unexpected off-target effects with a new batch of this compound. How should we investigate this?
A4: Unexpected off-target effects could be due to impurities in the new batch or inherent off-target activities of the inhibitor. To investigate:
-
Review the Purity Data: Check the certificate of analysis (CoA) for the purity of the batch and any information on identified impurities.
-
Kinase Profiling: If significant off-target effects are suspected, consider performing a broad kinase profiling panel to identify other kinases that may be inhibited by the compound.
-
Phenotypic Comparison: Compare the cellular phenotype induced by the new batch with that of a previous, well-characterized batch. Also, compare it to the phenotype induced by genetic knockdown of Axl (e.g., using siRNA or CRISPR) to distinguish between on-target and off-target effects.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent IC50 Values
This guide provides a systematic approach to identifying the source of variability in IC50 measurements between different batches of this compound.
Troubleshooting Workflow for Inconsistent IC50 Values
Data Presentation: Batch Comparison
Summarize your findings in a structured table to facilitate easy comparison between batches.
Table 1: this compound Batch Comparison Data
| Parameter | Batch A (Lot #) | Batch B (Lot #) | Expected Range |
| Purity (from CoA) | >98% | ||
| Solubility in DMSO (at 10 mM) | Clear solution | ||
| Axl Kinase IC50 (nM) | |||
| p-Axl Inhibition EC50 (nM) | |||
| Cell Viability IC50 (nM) in [Cell Line] |
Experimental Protocols
Protocol 1: In Vitro Axl Kinase Assay
This protocol describes a common method for determining the in vitro potency of this compound against purified Axl kinase.
Methodology:
-
Prepare Reagents:
-
Kinase Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
-
Purified recombinant Axl kinase.
-
Specific peptide substrate for Axl.
-
This compound (from each batch) serially diluted in DMSO.
-
[γ-³³P]ATP.
-
-
Assay Procedure:
-
Add kinase buffer to the wells of a 96-well plate.
-
Add the appropriate amount of Axl kinase to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and spot the mixture onto phosphocellulose filter plates.
-
Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Western Blot for Axl Phosphorylation
This protocol details the steps to assess the inhibition of Axl phosphorylation in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate a cell line with detectable p-Axl (e.g., a cancer cell line with high Axl expression) and allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound (from each batch) or DMSO for 2 hours at 37°C.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Normalize protein samples and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-Axl (p-Axl) and total Axl overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-Axl signal to the total Axl signal.
-
Plot the normalized p-Axl signal against the this compound concentration to determine the EC50.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the effect of this compound on cell proliferation.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound (from each batch) in culture medium.
-
Treat the cells with the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for 72 hours at 37°C.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Axl Signaling Pathway
The Axl receptor tyrosine kinase, upon binding to its ligand Gas6, dimerizes and autophosphorylates, leading to the activation of several downstream signaling pathways that promote cell survival, proliferation, and migration.[1][2][3] this compound is designed to inhibit the kinase activity of Axl, thereby blocking these downstream signals.[4]
General Experimental Workflow for Kinase Inhibitor Evaluation
This diagram illustrates a typical workflow for the evaluation and validation of a kinase inhibitor like this compound.
References
Validation & Comparative
Axl-IN-16 vs. Other Axl Inhibitors: A Comparative Analysis of Inhibition Strategies
The Axl receptor tyrosine kinase has emerged as a significant target in oncology due to its role in tumor progression, metastasis, and the development of drug resistance. Consequently, a variety of inhibitory molecules are under investigation. This guide provides a comparative overview of Axl-IN-16, a novel compound with a distinct mechanism of action, and other well-characterized small molecule Axl kinase inhibitors. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective comparison of these agents.
Two distinct approaches to Axl inhibition are highlighted:
-
Axl Kinase Inhibition : This is the most common strategy, involving small molecules that typically compete with ATP to block the kinase activity of the Axl protein, thereby preventing downstream signaling.
-
Axl Expression Suppression : A newer approach that aims to reduce the total amount of Axl protein in the cell, thus diminishing its signaling capacity. This compound falls into this category.
This compound: A Novel Suppressor of Axl Expression
This compound is a novel natural product identified from the "fruiting liquid" of the mushroom Hericium erinaceus.[1] Unlike many other Axl-targeting compounds, this compound functions by suppressing the expression of the Axl protein.
Quantitative Data for this compound
Currently, the publicly available data on this compound demonstrates its ability to reduce Axl protein levels in human lung cancer cells (A549) at a concentration of 100 µM after 24 hours of treatment, as observed by western blot.[1] However, a quantitative IC50 value for this effect has not been reported, which prevents a direct numerical comparison with the potencies of Axl kinase inhibitors.
Experimental Protocol: Axl Expression Assay for this compound
The methodology used to determine the effect of this compound on Axl expression is as follows:
-
Cell Line: Human lung carcinoma A549 cells.
-
Treatment: Cells were treated with this compound at a concentration of 100 µM.
-
Incubation: The cells were incubated for 24 hours.
-
Analysis: Following incubation, total protein was extracted from the cells. The level of Axl protein was determined using Western blotting with an anti-Axl antibody. The resulting protein bands were visualized to assess the reduction in Axl protein levels compared to an untreated control.[1]
Head-to-Head Comparison of Axl Kinase Inhibitors
For comparison, this section details the performance of several well-studied small molecule Axl kinase inhibitors. These compounds have been evaluated in biochemical and cellular assays to determine their potency and selectivity.
Table 1: Comparative Potency of Selected Axl Kinase Inhibitors
| Inhibitor | Axl IC50 (nM) | Other Kinases Inhibited (IC50 in nM) | Reference |
| Bemcentinib (BGB324/R428) | 14 | Mer (higher IC50), Tyro3 (higher IC50) | [2][3] |
| TP-0903 | - | - | |
| UNC2025 | 1.6 | MER (<1), FLT3 (<1) | |
| Merestinib (LY2801653) | 7 | MET (1.3), VEGFR2 (higher IC50) | |
| Sitravatinib | - | VEGFR, MET, RET, KIT, TrkB | |
| Bosutinib | 340 (in cells) | SRC (1-10), ABL (1-10), MEK, BMX |
Note: IC50 values can vary depending on the specific assay conditions. Data for TP-0903 and Sitravatinib Axl IC50 were not explicitly found in the provided search results in a comparable format.
Experimental Protocols for Axl Kinase Inhibitors
Biochemical Kinase Assay (General Protocol)
A typical in vitro kinase assay to determine the IC50 of an Axl inhibitor involves the following steps:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing purified recombinant human Axl kinase domain, a specific peptide substrate, and ATP.
-
Inhibitor Addition: The test compound (e.g., Bemcentinib) is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specified time.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP formation, or by using radiolabeled ATP and measuring the incorporation of phosphate into the substrate.
-
IC50 Calculation: The concentration of the inhibitor that reduces the kinase activity by 50% is determined by plotting the kinase activity against the inhibitor concentration.
Cellular Axl Phosphorylation Assay (General Protocol)
This assay measures the ability of an inhibitor to block Axl autophosphorylation within a cellular context:
-
Cell Culture: A cell line that expresses Axl (e.g., HeLa or a specific cancer cell line) is cultured.
-
Compound Treatment: The cells are treated with the Axl inhibitor at a range of concentrations for a defined period.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Analysis: The level of phosphorylated Axl (p-Axl) is measured and compared to the total Axl protein level. This is typically done using an ELISA-based method or Western blotting with antibodies specific for p-Axl and total Axl.
-
IC50 Determination: The concentration of the inhibitor that results in a 50% reduction in Axl phosphorylation is calculated.
Axl Signaling Pathway and Experimental Workflows
To better understand the context of Axl inhibition, the following diagrams illustrate the Axl signaling pathway and a typical experimental workflow for evaluating Axl inhibitors.
Caption: Axl Signaling Pathway.
Caption: Axl Inhibitor Evaluation Workflow.
Summary
In the landscape of Axl inhibitors, this compound represents a departure from the conventional strategy of direct kinase inhibition. Its mechanism as a suppressor of Axl protein expression is a novel approach that warrants further investigation to quantify its potency and therapeutic potential. While a direct head-to-head comparison of potency with kinase inhibitors like Bemcentinib and UNC2025 is not currently possible due to the lack of quantitative data for this compound, this guide provides a framework for understanding their distinct mechanisms and the experimental approaches used to evaluate them. As more data on Axl expression suppressors become available, a more direct comparison will be feasible. For now, researchers can use the provided data to select the most appropriate tool compound for their specific research questions, whether it be a potent kinase inhibitor with a well-defined IC50 or a novel expression suppressor to explore alternative therapeutic strategies.
References
Validating Axl-IN-16 On-Target Effects: A Comparative Guide to Axl Inhibition
For Researchers, Scientists, and Drug Development Professionals
The Axl receptor tyrosine kinase has emerged as a pivotal target in oncology, implicated in tumor proliferation, metastasis, and the development of therapeutic resistance. Axl-IN-16, a dual inhibitor of Axl and Hypoxia-Inducible Factor (HIF), presents a promising therapeutic avenue.[1] This guide provides an objective comparison of this compound with other notable Axl inhibitors, focusing on the validation of its on-target effects through rescue experiments and presenting supporting experimental data.
Comparative Analysis of Axl Inhibitors
A direct head-to-head comparison of this compound with other prominent Axl inhibitors such as Bemcentinib (BGB324) and Dubermatinib (TP-0903) in the same experimental setting is not yet extensively documented in publicly available literature. However, by compiling data from various studies, we can construct a comparative overview of their potency. It is crucial to note that IC50 values are highly dependent on the cell line and assay conditions.
| Inhibitor | Target(s) | Cancer Type | IC50 (µM) | Reference |
| This compound | Axl, HIF | Not Specified | Not Publicly Available | [1] |
| Bemcentinib (BGB324) | Axl | Rhabdomyosarcoma (RMS) | 1.2 ± 0.1 | [2] |
| Esophageal Squamous Cell Carcinoma (CE81T) | 1.98 | [2] | ||
| Non-Small Cell Lung Cancer (NSCLC) | Range: 0.67 to >9.61 | [3] | ||
| Dubermatinib (TP-0903) | Axl, TAM family, Aurora A, JAK2, ALK, ABL1, VEGFR2 | Pancreatic Cancer (BMF-A3) | 0.11 | |
| Cabozantinib | Axl, MET, VEGFR, etc. | Rhabdomyosarcoma (RMS) | 27 ± 9 | |
| Esophageal Squamous Cell Carcinoma (CE81T) | 4.61 | |||
| Gilteritinib | Axl, FLT3 | Glioblastoma (LN229) | Not Specified | |
| LDC1267 | Axl | Glioblastoma (LN229) | Not Specified |
Note: The lack of publicly available, direct comparative data for this compound underscores the need for further research to definitively position it against other Axl inhibitors.
Validating On-Target Effects with Rescue Experiments
A key method to validate that the observed effects of a kinase inhibitor are due to its interaction with the intended target is the rescue experiment. This involves demonstrating that the inhibitory effects can be reversed by introducing a drug-resistant mutant of the target kinase.
Experimental Workflow: this compound Rescue Experiment
This workflow outlines the steps to validate the on-target effects of this compound using a drug-resistant Axl mutant. This experimental design is adapted from established protocols for validating kinase inhibitors.
Experimental Protocols
Generation of this compound-Resistant Axl Mutant
A drug-resistant mutant of Axl can be generated through site-directed mutagenesis. A common strategy for kinase inhibitors is to mutate the "gatekeeper" residue in the ATP-binding pocket, which can sterically hinder inhibitor binding without abolishing kinase activity. The specific gatekeeper residue for Axl would need to be identified through structural analysis or alignment with other kinases.
Cell Culture and Transfection
-
Cell Lines: A cancer cell line with high endogenous Axl expression and sensitivity to Axl inhibition should be chosen (e.g., A549, a non-small cell lung cancer cell line).
-
Culture Conditions: Cells should be maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.
-
Transfection: The expression vector containing the drug-resistant Axl mutant or a control vector is transfected into the chosen cell line using a suitable transfection reagent. Stable cell lines expressing the mutant Axl can be selected using an appropriate antibiotic resistance marker.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard cell viability assay guidelines.
-
Cell Seeding: Seed both wild-type and mutant Axl-expressing cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and plot the dose-response curves to determine the IC50 values for both cell lines.
Western Blot Analysis
This protocol follows general western blotting procedures.
-
Cell Lysis: Treat wild-type and mutant Axl-expressing cells with this compound at a concentration around the IC50 for a shorter duration (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Axl, total Axl, phospho-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Axl Signaling Pathway
Axl activation, typically through its ligand Gas6, triggers a cascade of downstream signaling pathways that promote cell survival, proliferation, and migration. This compound is designed to inhibit the kinase activity of Axl, thereby blocking these downstream signals.
Conclusion
Validating the on-target effects of this compound through rescue experiments is a critical step in its preclinical development. The proposed experimental workflow, utilizing a drug-resistant Axl mutant, provides a robust method to confirm that the cellular effects of this compound are a direct consequence of Axl kinase inhibition. While direct comparative data for this compound is still emerging, the available information on other Axl inhibitors provides a valuable framework for its evaluation. Further studies directly comparing this compound with other inhibitors in standardized assays will be essential to fully elucidate its therapeutic potential.
References
Axl Inhibition Augments Chemotherapy in Non-Small Cell Lung Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to standard chemotherapy presents a significant hurdle in the treatment of non-small cell lung cancer (NSCLC). A promising strategy to overcome this challenge is the inhibition of the AXL receptor tyrosine kinase, a key player in tumor cell survival, metastasis, and drug resistance. This guide provides a comparative analysis of the synergistic effects of AXL inhibitors with chemotherapy in NSCLC, focusing on preclinical data for representative AXL inhibitors. As "Axl-IN-16" is not a publicly documented AXL inhibitor, this guide will utilize data from well-characterized AXL inhibitors, bemcentinib (a small molecule inhibitor) and enapotamab vedotin (an antibody-drug conjugate), to serve as illustrative examples.
The Rationale for AXL Inhibition in Combination with Chemotherapy
AXL is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and is frequently overexpressed in NSCLC.[1] Its activation is associated with poor prognosis and resistance to various cancer therapies, including chemotherapy.[1] Preclinical studies have demonstrated that inhibiting AXL can re-sensitize resistant cancer cells to chemotherapeutic agents, providing a strong rationale for combination therapy. The mechanisms underlying this synergy are multifaceted and include the reversal of the epithelial-to-mesenchymal transition (EMT), a process linked to drug resistance.[2]
Comparative Analysis of AXL Inhibitors
To illustrate the potential of AXL inhibition in combination with chemotherapy, we will compare the preclinical data of two distinct classes of AXL inhibitors:
-
Bemcentinib (BGB324): A first-in-class, selective, orally bioavailable small molecule AXL inhibitor.
-
Enapotamab Vedotin (AXL-107-MMAE): An antibody-drug conjugate (ADC) that targets AXL-expressing cells and delivers a potent cytotoxic agent.
Quantitative Data on Synergistic Effects
While direct head-to-head preclinical studies of these AXL inhibitors in combination with the same chemotherapeutic agents in the same NSCLC models are limited in publicly available literature, we can synthesize the existing data to highlight their potential.
Table 1: Preclinical Synergistic Effects of Bemcentinib with Chemotherapy in NSCLC
| Cell Line/Model | Chemotherapeutic Agent | Bemcentinib Concentration | Observation | Reference |
| NSCLC Xenograft Models | Docetaxel | Not specified in abstract | Synergistic activity observed | |
| Mesenchymal Cancer Cells | Mitotic Inhibitors | Not specified in abstract | Sensitizes cells to antimitotic drugs |
Table 2: Preclinical Activity of Enapotamab Vedotin in Chemotherapy-Resistant NSCLC Models
| Model | Resistance Profile | Enapotamab Vedotin Activity | Observation | Reference |
| EGFR-mutant, EGFRi-resistant PDX models | Resistant to EGFR inhibitors | Significant antitumor activity | Overcomes resistance in models where chemotherapy is often used post-TKI failure | |
| Osimertinib-resistant NSCLC PDX model | Resistant to Osimertinib | Potent antitumor activity | Demonstrates efficacy in a highly resistant setting |
It is important to note that the data for enapotamab vedotin primarily highlights its single-agent activity in chemotherapy- and targeted therapy-resistant models, which indirectly supports its potential in a combination setting by targeting a resistant cell population.
Alternative Therapeutic Strategies
The pursuit of overcoming chemotherapy resistance in NSCLC is not limited to AXL inhibition. Several other strategies are under investigation, providing a landscape for comparison.
Table 3: Comparison of AXL Inhibition with Other Strategies to Overcome Chemotherapy Resistance in NSCLC
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages/Challenges |
| AXL Inhibition | Reverses EMT, inhibits survival pathways | Targets a key resistance mechanism, potential for broad applicability | Biomarker development for patient selection is ongoing |
| Targeting DNA Damage Repair (e.g., PARP inhibitors) | Exploits deficiencies in DNA repair in some tumors | Potential for strong synergy with DNA-damaging chemotherapies | Efficacy often limited to tumors with specific genetic alterations (e.g., BRCA mutations) |
| Inhibition of Efflux Pumps (e.g., ABC transporter inhibitors) | Prevents the removal of chemotherapeutic drugs from cancer cells | Direct mechanism to counteract a common form of resistance | Development of effective and non-toxic inhibitors has been challenging |
| Combination with Immunotherapy (e.g., PD-1/PD-L1 inhibitors) | Enhances the immune system's ability to recognize and attack cancer cells | Potential for durable responses | Efficacy can be limited in "cold" tumors with low immunogenicity |
| Targeting other bypass signaling pathways (e.g., MET, EGFR) | Inhibits alternative survival pathways that are activated upon chemotherapy | Can be effective in tumors with specific pathway activation | Resistance to these targeted agents can also develop |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in the evaluation of synergistic effects.
Cell Viability Assay (e.g., MTT Assay) to Determine Synergy
-
Cell Seeding: Plate NSCLC cells (e.g., A549, H1299) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for the AXL inhibitor and the chemotherapeutic agent (e.g., cisplatin, paclitaxel) in culture medium.
-
Combination Treatment: Treat the cells with the AXL inhibitor alone, the chemotherapeutic agent alone, and in combination at various concentrations. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject NSCLC cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Groups: Once tumors reach a specified size, randomize the mice into treatment groups: (1) Vehicle control, (2) AXL inhibitor alone, (3) Chemotherapeutic agent alone, and (4) Combination of AXL inhibitor and chemotherapeutic agent.
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for small molecules, intravenous injection for antibodies and some chemotherapies).
-
Tumor Volume and Body Weight Measurement: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI) for each group compared to the vehicle control. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed differences.
Visualizations
AXL Signaling Pathway and Inhibition
Caption: AXL signaling pathway and points of intervention by AXL inhibitors.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing the synergistic effects of AXL inhibitors and chemotherapy.
Logical Relationship of AXL Inhibition in Overcoming Chemoresistance
Caption: AXL inhibition logic in overcoming chemotherapy resistance.
Conclusion
The inhibition of the AXL receptor tyrosine kinase represents a compelling strategy to enhance the efficacy of chemotherapy in NSCLC. Preclinical data for representative AXL inhibitors like bemcentinib and enapotamab vedotin, although not from direct comparative studies, suggest that both small molecule inhibitors and antibody-drug conjugates have the potential to overcome chemotherapy resistance. When compared to other strategies, AXL inhibition offers the advantage of targeting a central hub of resistance signaling. Further preclinical studies with direct head-to-head comparisons and the identification of predictive biomarkers will be crucial for the clinical translation of this promising therapeutic approach.
References
Validating the Mechanism of Axl-IN-16: A Comparative Guide to Assessing EMT Markers
For Researchers, Scientists, and Drug Development Professionals
The receptor tyrosine kinase Axl is a critical mediator of the Epithelial-Mesenchymal Transition (EMT), a cellular process implicated in cancer progression, metastasis, and drug resistance. Inhibition of Axl is a promising therapeutic strategy to reverse EMT and sensitize cancer cells to treatment. Axl-IN-16 has been identified as a novel dual inhibitor of Axl and Hypoxia-Inducible Factor (HIF). This guide provides a framework for validating the mechanism of this compound by assessing its impact on key EMT markers, in comparison to established Axl inhibitors.
Comparison of Axl Inhibitors and their Effects on EMT Markers
To objectively evaluate the efficacy of this compound, its performance should be benchmarked against well-characterized Axl inhibitors. The following table summarizes the available data on established inhibitors. The corresponding values for this compound are yet to be determined and represent the experimental goals of the validation process.
| Inhibitor | Type | Target IC50/EC50 | Effect on Epithelial Markers (e.g., E-cadherin) | Effect on Mesenchymal Markers (e.g., N-cadherin, Vimentin, Snail, Slug, ZEB1) |
| This compound | Small Molecule | To be determined | To be determined | To be determined |
| Bemcentinib (R428) | Small Molecule | Axl IC50: 14 nM[1] | Increased expression | Decreased expression of Vimentin and N-cadherin[2][3] |
| Amuvatinib (MP470) | Multi-kinase Inhibitor | Targets Axl, c-Kit, PDGFRα | Reverses EMT, suggesting increased E-cadherin | Downregulates mesenchymal markers[4] |
| SGI-7079 | Small Molecule | Axl EC50: < 100 nM (inhibition of Gas6-induced phosphorylation)[5] | Increased expression (inferred from EMT reversal) | Decreased expression (inferred from EMT reversal) |
Experimental Protocols for EMT Marker Assessment
To validate the effect of this compound on EMT, a series of well-established molecular and cellular assays should be performed.
Western Blotting for EMT Marker Protein Expression
This technique is used to quantify the changes in protein levels of key EMT markers in response to this compound treatment.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., A549, H460, MDA-MB-231) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, Snail, Slug, ZEB1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the relative protein expression levels, normalized to the loading control.
Quantitative Real-Time PCR (qPCR) for EMT Marker mRNA Expression
qPCR is employed to measure the changes in the mRNA expression levels of EMT-related genes following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Treat cancer cells with this compound as described for Western Blotting.
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for E-cadherin, N-cadherin, Vimentin, Snail, Slug, ZEB1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound treated samples compared to the vehicle control.
Immunofluorescence for E-cadherin and Vimentin Localization
This imaging technique allows for the visualization of the subcellular localization and expression of key epithelial and mesenchymal markers.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking and Antibody Incubation: Block the cells with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour. Incubate with primary antibodies against E-cadherin and Vimentin overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Capture images to assess the intensity and localization of E-cadherin (typically at cell-cell junctions) and Vimentin (cytoplasmic filaments).
Visualizing the Mechanism and Workflow
To better understand the underlying biology and the experimental approach, the following diagrams illustrate the Axl signaling pathway, the proposed experimental workflow for this compound validation, and the logical mechanism of Axl inhibition.
Caption: Axl Signaling Pathway in EMT.
Caption: Experimental Workflow for this compound Validation.
Caption: Mechanism of Axl Inhibition on EMT.
By following the outlined experimental protocols and comparing the results to the benchmarks of established Axl inhibitors, researchers can effectively validate the mechanism of this compound as a modulator of the Epithelial-Mesenchymal Transition. This systematic approach will provide the necessary data to support its further development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bicellscientific.com [bicellscientific.com]
- 4. AXL induces epithelial to mesenchymal transition and regulates the function of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An epithelial-mesenchymal transition (EMT) gene signature predicts resistance to EGFR and PI3K inhibitors and identifies Axl as a therapeutic target for overcoming EGFR inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating Axl-IN-16's Anti-Metastatic Effects In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the in vivo anti-metastatic potential of the AXL inhibitor, Axl-IN-16. Due to the limited publicly available in vivo data for this compound, this document establishes a comparative context using data from other well-characterized AXL inhibitors. This approach offers a roadmap for the types of experiments and data required to validate this compound's efficacy and benchmark its performance against existing alternatives.
The Role of AXL in Metastasis
The AXL receptor tyrosine kinase is a critical driver of cancer progression and metastasis.[1][2][3][4] Overexpressed in numerous cancers, including pancreatic, breast, and lung cancer, AXL activation is intricately linked to the epithelial-to-mesenchymal transition (EMT), a key process by which cancer cells gain migratory and invasive properties.[5] AXL signaling promotes cell survival, therapy resistance, and immune evasion, making it a prime therapeutic target to thwart metastatic dissemination.
Below is a diagram illustrating the AXL signaling pathway and its downstream effects that contribute to metastasis.
Caption: The AXL signaling cascade, initiated by Gas6 binding, activates multiple downstream pathways that drive metastasis.
Comparative In Vivo Anti-Metastatic Efficacy of AXL Inhibitors
| Inhibitor | Cancer Model | Animal Model | Dosing | Primary Endpoint | Results |
| Bemcentinib (R428) | Triple-Negative Breast Cancer (4T1) | BALB/c mice (orthotopic) | 50 mg/kg, oral, daily | Lung Metastasis | Significant reduction in the number and volume of lung metastases. |
| Anti-AXL Antibody | Triple-Negative Breast Cancer (4T1) | BALB/c mice (tail vein injection) | i.v., once weekly | Lung Metastasis Burden | Significant inhibition of overall lung metastasis burden. |
| AXL Knockdown | Pancreatic Ductal Adenocarcinoma (KIC) | Genetically Engineered Mouse Model | N/A | Liver Metastasis | Fewer liver micrometastases in AXL-deficient mice. |
| AXL Knockdown | Breast Cancer (MDA-MB-231) | NOD/SCID mice (mammary fat pad) | N/A | Nodal & Distant Metastasis | Complete prevention of spread to lymph nodes and major organs. |
Experimental Protocols for In Vivo Metastasis Assays
To rigorously validate the anti-metastatic effects of this compound, well-defined in vivo experimental protocols are essential. Below are detailed methodologies for common in vivo metastasis models that can be adapted for testing this compound.
Orthotopic Implantation Model
This model mimics the natural progression of cancer, including local tumor growth and subsequent metastasis.
Caption: Workflow for an orthotopic in vivo metastasis experiment.
Detailed Protocol:
-
Cell Culture: Culture a highly metastatic cancer cell line (e.g., 4T1 murine breast cancer cells or MDA-MB-231 human breast cancer cells) under standard conditions.
-
Orthotopic Injection: Inject a defined number of cancer cells (e.g., 1x10^5 cells in 50 µL PBS) into the mammary fat pad of immunocompromised (for human cells) or syngeneic (for murine cells) mice.
-
Tumor Monitoring: Monitor primary tumor growth by caliper measurements.
-
Treatment: Once tumors reach a predetermined size (e.g., 100 mm³), randomize mice into treatment groups (vehicle control vs. This compound at various doses). Administer treatment as per the desired schedule (e.g., daily oral gavage).
-
Metastasis Assessment: Monitor for metastasis development using in vivo imaging techniques such as bioluminescence imaging (if using luciferase-tagged cells).
-
Endpoint Analysis: At the study endpoint, euthanize the mice and harvest primary tumors and relevant organs (e.g., lungs, liver, lymph nodes). Quantify metastatic burden by counting surface nodules, histological analysis (H&E staining), or quantitative PCR for human-specific genes (e.g., Alu sequences) in the case of xenografts.
Experimental Metastasis (Tail Vein Injection) Model
This model bypasses the initial steps of local invasion and intravasation, focusing on the later stages of extravasation and colonization.
Caption: Workflow for an experimental metastasis in vivo assay.
Detailed Protocol:
-
Cell Culture: Culture a cancer cell line known to form metastases after intravenous injection.
-
Tail Vein Injection: Inject a defined number of cancer cells (e.g., 2.5x10^5 cells in 100 µL PBS) into the lateral tail vein of the mice.
-
Treatment: Begin treatment with vehicle or this compound either prior to, at the time of, or after cell injection, depending on the experimental question.
-
Metastasis Monitoring: Monitor the development of metastases, typically in the lungs, using in vivo imaging.
-
Endpoint Analysis: At a predetermined time point (e.g., 2-3 weeks post-injection), euthanize the mice and harvest the lungs. Quantify the number and size of metastatic nodules on the lung surface. Perform histological analysis to confirm the presence of tumor cells.
Logical Framework for Validating this compound
The validation of this compound's anti-metastatic effects should follow a logical progression from confirming its on-target activity to demonstrating its efficacy in relevant preclinical models.
Caption: A stepwise approach to validating the in vivo anti-metastatic efficacy of this compound.
Conclusion
While direct, comparative in vivo data for this compound's anti-metastatic effects are currently limited in the public domain, this guide provides a comprehensive framework for its evaluation. By employing robust in vivo models, such as orthotopic and experimental metastasis assays, and benchmarking against established AXL inhibitors, researchers can effectively validate the therapeutic potential of this compound. The presented experimental protocols and logical framework offer a clear path forward for generating the necessary data to support its development as a novel anti-metastatic agent.
References
- 1. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Axl is an essential epithelial-to-mesenchymal transition-induced regulator of breast cancer metastasis and patient survival - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Axl-IN-16's In-Tumor Activity: A Comparative Biomarker Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the on-target activity of the novel Axl inhibitor, Axl-IN-16, within the tumor microenvironment. Through a comparative analysis with established Axl inhibitors, this document outlines key biomarker-driven experiments, presents detailed protocols, and offers a clear visual representation of the underlying biological pathways and experimental workflows. The objective is to equip researchers with the necessary tools to robustly evaluate the efficacy of new Axl-targeting therapies.
Introduction to Axl as a Therapeutic Target
Axl, a member of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family, is a critical driver of cancer progression, metastasis, and therapeutic resistance.[1][2][3] Its overexpression is correlated with poor prognosis in a multitude of malignancies, including non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and breast cancer.[2][4] Upon binding to its ligand, Growth Arrest-Specific 6 (Gas6), Axl activates downstream signaling pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT, promoting cell survival, proliferation, and migration. Given its central role in tumor biology, Axl has emerged as a promising therapeutic target.
This guide will focus on the essential biomarker analyses required to demonstrate that this compound effectively engages and inhibits its intended target in preclinical tumor models. The performance of this compound will be benchmarked against other well-characterized Axl inhibitors, providing a clear comparative landscape.
Comparative Analysis of Axl Inhibitors
To effectively evaluate this compound, its performance should be compared against a panel of established Axl inhibitors with varying selectivity and potency. This allows for a contextual understanding of its activity.
| Inhibitor | Type | Target(s) | Reported IC50 (p-Axl) | Key Preclinical Findings |
| This compound | Small Molecule | Axl (presumed) | TBD | TBD |
| Bemcentinib (BGB324) | Small Molecule | Selective Axl | 1.8 µM (in LN229 cells) | Synergizes with docetaxel in NSCLC models; demonstrates anti-tumor activity in combination with chemotherapy. |
| Gilteritinib (ASP2215) | Small Molecule | Dual Axl/FLT3 | 53 nM (in LN229 cells) | Potent anti-leukemic activity in FLT3-mutated AML models; inhibits tumor growth in Axl-positive solid tumors. |
| LDC1267 | Small Molecule | Selective Axl | 26 nM (in LN229 cells) | High inhibitory activity against Axl phosphorylation. |
| ONO-7475 | Small Molecule | Dual Axl/Mer | Not specified | Suppresses tumor growth in Axl-overexpressing NSCLC xenograft models. |
| BMS-777607 | Small Molecule | Axl/Met | Not specified | Reduces glioblastoma growth, migration, and invasion in vitro and in vivo. |
Note: IC50 values can vary significantly based on the cell line and assay conditions.
Key Biomarker Analyses to Confirm On-Target Activity
To confirm that this compound is acting on its intended target within the tumor, a series of biomarker analyses are essential. These assays measure the direct inhibition of Axl phosphorylation and the modulation of downstream signaling pathways.
Phospho-Axl (p-Axl) Inhibition in Tumor Tissue
The most direct measure of this compound's on-target activity is the reduction of phosphorylated Axl (p-Axl) in tumor lysates. This demonstrates that the inhibitor is reaching the tumor and engaging its target.
Experimental Method: Western Blotting
Primary Outcome: A dose-dependent decrease in the p-Axl/total Axl ratio in tumor tissue from this compound-treated animals compared to vehicle controls.
Downstream Signaling Pathway Modulation
Inhibition of Axl should lead to a corresponding decrease in the phosphorylation of key downstream signaling proteins.
Experimental Method: Western Blotting
Primary Outcome: Reduced levels of phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK) in tumor lysates from treated animals.
Axl Expression in Tumor Tissue
Evaluating the expression levels of total Axl in tumor tissue provides context for the inhibitor's activity and can be used as a predictive biomarker.
Experimental Method: Immunohistochemistry (IHC)
Primary Outcome: Visualization and quantification of Axl protein expression within the tumor microenvironment.
Experimental Protocols
Western Blotting for Phospho-Axl and Downstream Targets
Objective: To quantify the levels of total and phosphorylated Axl, AKT, and ERK in tumor tissue lysates.
Materials:
-
Tumor tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST for phospho-antibodies)
-
Primary antibodies:
-
Rabbit anti-phospho-Axl (Tyr779)
-
Rabbit anti-Axl
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Homogenize frozen tumor tissue in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Normalize all values to the loading control.
Immunohistochemistry (IHC) for Axl Expression in FFPE Tumor Tissue
Objective: To visualize and semi-quantify the expression of Axl protein in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor tissue sections on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide solution (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Axl
-
Biotinylated secondary antibody (anti-rabbit)
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Heat slides, then immerse in xylene followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the slides in antigen retrieval buffer.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to quench endogenous peroxidase activity.
-
Blocking: Apply blocking buffer and incubate to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Axl antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate.
-
Signal Amplification: Apply streptavidin-HRP conjugate and incubate.
-
Chromogenic Detection: Apply DAB substrate and monitor for color development.
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, then coverslip with mounting medium.
-
Analysis: Examine the slides under a microscope. Axl expression can be semi-quantitatively scored based on the intensity and percentage of positive tumor cells.
Visualizing Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the Axl signaling pathway, the workflow for biomarker analysis, and the logical framework for confirming on-target activity.
Caption: Axl signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for biomarker analysis in tumor tissues.
Caption: Logical flow for confirming on-target activity of this compound.
Conclusion
A rigorous and systematic biomarker analysis is paramount to validating the in-tumor activity of a novel Axl inhibitor like this compound. By employing the experimental strategies and protocols outlined in this guide, researchers can generate robust data to demonstrate target engagement and downstream pathway modulation. Comparing these findings against established Axl inhibitors will provide a clear assessment of this compound's potency and potential as a therapeutic agent. This data-driven approach is critical for making informed decisions in the drug development process.
References
Comparison Guide: The Effect of Selective Axl Inhibition on Downstream p-Axl and p-AKT Levels
The Axl receptor tyrosine kinase is a critical mediator in various cellular processes, including cell survival, proliferation, and migration.[1] Its overexpression and activation are implicated in tumor growth, metastasis, and the development of drug resistance in numerous cancers, making it a key therapeutic target.[2][3][4][5] Activation of Axl, typically by its ligand Gas6, leads to autophosphorylation of the receptor (p-Axl) and the subsequent activation of downstream signaling cascades, most notably the PI3K/AKT pathway. The phosphorylation of AKT (p-AKT) is a crucial step in this pathway, promoting cell survival and proliferation.
This guide compares the effects of selective Axl inhibitors on the phosphorylation levels of both Axl and its key downstream effector, AKT. While specific experimental data for the compound "Axl-IN-16" is not extensively available in the public domain, this guide will use data from well-documented, potent, and selective Axl inhibitors, such as Bemcentinib (also known as BGB324 or R428), to illustrate the typical effects of this inhibitor class.
Axl Signaling Pathway to AKT Activation
The binding of the ligand Gas6 to the Axl receptor induces receptor dimerization and autophosphorylation at multiple tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of the Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, which in turn recruits and facilitates the phosphorylation of AKT. Selective Axl inhibitors function by binding to the ATP-binding site of the Axl kinase domain, preventing the initial autophosphorylation step and thereby blocking the entire downstream signaling cascade.
Comparative Efficacy of Axl Inhibitors on p-Axl and p-AKT
Experimental data from various studies demonstrate that potent Axl inhibitors effectively suppress the phosphorylation of both Axl and downstream AKT in a dose-dependent manner across different cancer cell lines.
| Inhibitor | Cell Line | Key Treatment Conditions | Effect on p-Axl | Effect on p-AKT | Source |
| Bemcentinib (BGB324) | IC-pPDX-104 (Rhabdomyosarcoma) | 3-hour exposure to inhibitor | Effective blockade at higher concentrations | Effective blockade at higher concentrations | |
| Bemcentinib (BGB324) | 786-O (Renal Cell Carcinoma) | 1-hour pre-treatment, then 20-min Gas6 stimulation | Drastic inhibition of Gas6-induced phosphorylation | Significantly lower levels compared to control | |
| RXDX-106 | H1299 (Non-small cell lung cancer) | 100 nM for 30 minutes | Potent inhibition | Concurrent decrease in p-AKT (S473 & T308) | |
| Cabozantinib | IC-pPDX-104 & Rh41 (Rhabdomyosarcoma) | 3-hour exposure to inhibitor | Highest potency in blocking phosphorylation among tested inhibitors | Effective blockade at higher concentrations |
Summary of Findings:
-
Bemcentinib (BGB324/R428) , a selective Axl inhibitor, consistently demonstrates the ability to block Axl-dependent events, including AKT phosphorylation. Studies show it effectively inhibits both Gas6-induced Axl phosphorylation and downstream AKT phosphorylation in cancer cells.
-
Other inhibitors with Axl activity, such as RXDX-106 and the multi-kinase inhibitor Cabozantinib , also show potent inhibition of p-Axl and a corresponding decrease in p-AKT levels.
-
The inhibition of the Axl/p-AKT axis is a primary mechanism through which these compounds exert their anti-proliferative and anti-metastatic effects.
Experimental Protocols
The following is a generalized protocol for assessing the effect of Axl inhibitors on p-Axl and p-AKT levels via Western Blot, synthesized from methodologies described in the cited literature.
-
Cell Culture and Serum Starvation:
-
Cancer cell lines with known Axl expression (e.g., MDA-MB-231, 786-O, H1299) are cultured in appropriate media until they reach 70-80% confluency.
-
To reduce basal signaling activity, cells are serum-starved for 4-24 hours in a low-serum or serum-free medium (e.g., 0.35% BSA) prior to treatment.
-
-
Inhibitor Treatment and Ligand Stimulation:
-
Cells are pre-treated with the Axl inhibitor (e.g., this compound, Bemcentinib) at various concentrations for a specified duration (e.g., 1 to 3 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
To observe the inhibition of ligand-induced signaling, cells are subsequently stimulated with recombinant human Gas6 (e.g., 400 ng/mL) for a short period (e.g., 10-20 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Following treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
The total protein concentration in the lysates is determined using a standard protein assay, such as the BCA assay, to ensure equal loading for subsequent analysis.
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for p-Axl (e.g., Tyr702 or Tyr821), p-AKT (Ser473), total Axl, and total AKT. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading across lanes.
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the bands is quantified using densitometry software to compare the levels of phosphorylated proteins relative to total protein and the loading control across different treatment conditions.
-
References
- 1. What are AXL modulators and how do they work? [synapse.patsnap.com]
- 2. Axl mediates tumor invasion and chemosensitivity through PI3K/Akt signaling pathway and is transcriptionally regulated by slug in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AXL AXL receptor tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vivo Efficacy of AXL Inhibitors in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
The AXL receptor tyrosine kinase has emerged as a critical target in oncology due to its role in tumor progression, metastasis, and the development of therapeutic resistance.[1][2][3][4][5] This guide provides a comparative overview of the in vivo efficacy of various AXL inhibitors in preclinical xenograft models, offering valuable insights for researchers and drug development professionals. While direct data for a compound specifically named "Axl-IN-16" is not publicly available, this guide focuses on other well-documented AXL inhibitors to provide a comprehensive comparison.
AXL Signaling Pathway
The AXL signaling cascade is initiated by the binding of its ligand, Growth Arrest-Specific 6 (GAS6). This interaction leads to the dimerization and autophosphorylation of the AXL receptor, activating multiple downstream pathways crucial for cell survival, proliferation, migration, and invasion. Key signaling cascades include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. The diagram below illustrates the core AXL signaling pathway.
Caption: The AXL signaling pathway and its downstream effectors.
In Vivo Efficacy of AXL Inhibitors in Xenograft Models
The following tables summarize the in vivo efficacy of several AXL inhibitors across different cancer types, detailing the xenograft model, treatment regimen, and observed anti-tumor effects.
Small Molecule Inhibitors
| Inhibitor | Cancer Type | Xenograft Model | Treatment Regimen | Key Findings |
| Bemcentinib (BGB324) | Non-Small Cell Lung Cancer (NSCLC) | NSCLC Xenografts | Not Specified | Inhibited EMT-related EGFR inhibitor resistance. |
| Pancreatic Cancer | Pancreatic Cancer Xenografts | Not Specified | Enhanced gemcitabine efficacy. | |
| Uterine Serous Cancer | ARK1shSCRM subcutaneous xenografts | Paclitaxel + BGB324 | Improved chemoresponse to paclitaxel. | |
| DS-1205c | NSCLC | AXL-overexpressing NSCLC xenograft cells | Not Specified | Potent anti-tumor effects. |
| ONO-7475 (AXL/MER inhibitor) | NSCLC | AXL-overexpressing EGFR-mutated NSCLC xenograft models | Combination with osimertinib | Suppressed tumor growth compared to osimertinib alone. |
Antibody-Drug Conjugates (ADCs)
| Inhibitor | Cancer Type | Xenograft Model | Treatment Regimen | Key Findings |
| Enapotamab Vedotin (HuMax-AXL-ADC) | Solid Tumors | Patient-Derived Xenograft (PDX) models | 4mg/kg | Exhibited anti-tumor effects in osimertinib-resistant models. |
| Soft Tissue Sarcoma | STS PDX models | Not Specified | Demonstrated significant tumor growth delay and regression. | |
| CAB-AXL-ADC | Lung, Prostate, Pancreatic Cancer | Human tumor xenografts and gemcitabine-resistant pancreatic cancer-derived xenograft models | Not Specified | Inhibited tumor growth. |
| AXL-107-MMAE | NSCLC | NSCLC-derived PDX models | 4 mg/kg | Induced responses in 61% of PDX models, with potent anti-tumor activity in 28%. |
Monoclonal Antibodies
| Inhibitor | Cancer Type | Xenograft Model | Treatment Regimen | Key Findings |
| YW327.6S2 | NSCLC and Breast Cancer | NSCLC and breast cancer xenograft models | Not Specified | Decreased tumor size and increased anti-VEGF treatment efficacy. |
| 20G7-D9 | Triple-Negative Breast Cancer (TNBC) | TNBC cell xenografts and PDX models | Not Specified | Inhibited tumor growth and bone metastasis formation in AXL-positive models. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below is a generalized experimental workflow for evaluating AXL inhibitors in xenograft models.
General In Vivo Efficacy Study Workflow
Caption: A typical experimental workflow for in vivo xenograft studies.
Key Methodological Considerations:
-
Cell Line Selection: The choice of cancer cell line is critical and should be based on endogenous AXL expression levels.
-
Animal Model: Immunocompromised mice (e.g., nude, SCID) are commonly used for xenograft studies to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneous implantation is common for ease of tumor measurement, while orthotopic implantation can provide a more clinically relevant tumor microenvironment.
-
Treatment Regimen: Dosing, frequency, and route of administration should be optimized based on pharmacokinetic and pharmacodynamic studies.
-
Efficacy Endpoints: Tumor growth inhibition (TGI) is a primary endpoint. Other important metrics include tumor regression, survival analysis, and assessment of metastasis.
-
Pharmacodynamic (PD) Markers: Analysis of tumor tissue for target engagement (e.g., decreased AXL phosphorylation) is crucial to correlate efficacy with the mechanism of action.
Conclusion
The preclinical data strongly support the therapeutic potential of targeting AXL in various cancers. Small molecule inhibitors, ADCs, and monoclonal antibodies have all demonstrated significant anti-tumor efficacy in a range of xenograft models. These studies highlight the importance of AXL inhibition in overcoming drug resistance and suppressing tumor growth and metastasis. Future research should continue to focus on optimizing combination strategies and identifying predictive biomarkers to guide the clinical development of AXL-targeted therapies.
References
- 1. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 3. AXL Inhibitors: Status of Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of Axl-IN-16's activity in different research labs
Axl-IN-16, a novel dual inhibitor of the Axl receptor tyrosine kinase and Hypoxia-Inducible Factor (HIF), has recently emerged from studies on bioactive compounds from mushroom-forming fungi. This guide provides a comparative analysis of this compound's activity alongside other established Axl inhibitors, Bemcentinib (BGB324) and Dubermatinib (TP-0903). Due to the novelty of this compound, the data presented is based on the foundational research by Wu J, et al. (2023), as independent cross-validation by different research laboratories is not yet available. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the current landscape of Axl kinase inhibition.
Executive Summary
This compound demonstrates inhibitory activity against both Axl and HIF, a unique characteristic among the compared inhibitors. While direct comparison of potency is challenging due to the limited and varied nature of the available data, this guide consolidates the reported inhibitory concentrations and detailed experimental protocols to facilitate an objective assessment. Bemcentinib and Dubermatinib are well-characterized Axl inhibitors with extensive preclinical and clinical data, providing a valuable context for evaluating the potential of this compound.
Data Presentation
The following tables summarize the quantitative data for this compound and its comparators. It is important to note that the experimental conditions under which these values were obtained may vary, and direct comparisons should be made with caution.
Table 1: In Vitro Axl Kinase Inhibition
| Inhibitor | Target | Assay Type | IC50 (nM) | Research Lab/Source |
| This compound | Axl Expression | Western Blot | Not Reported | Wu J, et al. (2023) |
| Bemcentinib (BGB324) | Axl Kinase | Cell-free assay | 14 | Selleck Chemicals |
| Dubermatinib (TP-0903) | Axl Kinase | Cell-free assay | 27 | MedChemExpress, Selleck Chemicals |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay Type | Endpoint | IC50/EC50 | Research Lab/Source |
| This compound | Not Specified | HIF-1α Reporter Assay | Luciferase Activity | Not Reported | Wu J, et al. (2023) |
| Bemcentinib (BGB324) | H1299 (Lung Carcinoma) | Growth Inhibition | Cell Viability | ~4 µM | Selleck Chemicals |
| Dubermatinib (TP-0903) | PSN-1 (Pancreatic Cancer) | Cell Viability | Cell Viability | 6 nM | MedChemExpress |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for understanding the context of the presented data and for designing future comparative studies.
This compound Activity Assays (Wu J, et al., 2023)
Western Blot for Axl Expression:
-
Cell Culture: Human cancer cell lines were cultured under standard conditions.
-
Treatment: Cells were treated with varying concentrations of this compound for a specified duration.
-
Lysis: Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody against Axl. After washing, the membrane was incubated with an HRP-conjugated secondary antibody.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate.
HIF-1α Reporter Assay:
-
Cell Culture and Transfection: Cells were co-transfected with a luciferase reporter plasmid under the control of a hypoxia-responsive element (HRE) and a Renilla luciferase plasmid for normalization.
-
Treatment: Transfected cells were treated with this compound under hypoxic conditions.
-
Lysis and Luciferase Assay: Cell lysates were prepared, and firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.
Bemcentinib (BGB324) and Dubermatinib (TP-0903) Activity Assays (General Protocols)
In Vitro Axl Kinase Assay (ADP-Glo™ Kinase Assay):
-
Reaction Setup: The assay is performed in a 96-well plate containing recombinant Axl kinase, a suitable substrate (e.g., poly-GT), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Serial dilutions of the inhibitor (Bemcentinib or Dubermatinib) are added to the wells.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature.
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently measured using a luciferase-based reaction. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the Axl inhibitor.
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the Axl signaling pathway, the mechanism of action of Axl inhibitors, and the general workflows of the experimental assays.
A Comparative Guide to Axl Inhibition: Axl-IN-13 vs. Foretinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule inhibitors of the Axl receptor tyrosine kinase: Axl-IN-13 and foretinib. The information presented is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in preclinical studies.
Introduction to Axl and its Inhibition
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a key regulator of various cellular processes, including cell survival, proliferation, migration, and invasion.[1] Overexpression and aberrant activation of Axl are implicated in the progression of numerous cancers and are associated with poor prognosis and the development of resistance to conventional therapies.[1] Consequently, Axl has emerged as a promising therapeutic target in oncology. Small molecule inhibitors that target the ATP-binding site of the Axl kinase domain are a major strategy to disrupt its oncogenic signaling.[2]
Compound Profiles
Axl-IN-13 is a potent and orally active inhibitor of Axl with a high degree of selectivity.[3][4] It has demonstrated anti-cancer activity by reversing the epithelial-mesenchymal transition (EMT) and inhibiting cancer cell migration and invasion.
Foretinib (GSK1363089) is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including Axl, MET, and VEGFR2. Its broader target profile means it can simultaneously inhibit multiple signaling pathways involved in tumor growth and angiogenesis.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro and cellular inhibitory potency of Axl-IN-13 and foretinib against Axl.
| Inhibitor | Assay Type | IC50 (Axl) | Reference |
| AXL-IN-13 | Biochemical | 1.6 nM | |
| Foretinib | Biochemical | 7 nM | |
| Foretinib | Cellular | 42 nM |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for biochemical and cellular assays commonly used to determine the inhibitory activity of compounds like Axl-IN-13 and foretinib against Axl.
Biochemical Kinase Inhibition Assay (e.g., LanthaScreen® Eu Kinase Binding Assay)
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the Axl kinase.
Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP pocket of the kinase. Inhibition of this interaction by a compound results in a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X working solution of the Axl kinase and Eu-anti-tag antibody mixture in the appropriate kinase buffer.
-
Prepare a 4X working solution of the Alexa Fluor® 647-labeled tracer in kinase buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., Axl-IN-13 or foretinib) in 100% DMSO, followed by an intermediate dilution in kinase buffer to create a 4X final concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of the 4X test compound dilution to the assay wells.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Axl Autophosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of Axl within a cellular context.
Principle: In many cancer cell lines, Axl is constitutively active or can be stimulated by its ligand, Gas6, leading to its autophosphorylation. A specific inhibitor will reduce the level of phosphorylated Axl, which can be quantified using methods such as ELISA or Western blotting.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells that overexpress Axl (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor (Axl-IN-13 or foretinib) in cell culture medium.
-
Treat the cells with the inhibitor dilutions for a predetermined time (e.g., 2 hours).
-
If required, stimulate Axl autophosphorylation by adding its ligand, Gas6, for a short period (e.g., 15 minutes) before cell lysis.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Quantification of Axl Phosphorylation (Sandwich ELISA method):
-
Coat a high-binding 96-well plate with a capture antibody specific for total Axl.
-
Add normalized cell lysates to the wells and incubate to allow the capture of Axl protein.
-
Wash the wells and add a detection antibody that specifically recognizes phosphorylated Axl (p-Axl), often conjugated to an enzyme like horseradish peroxidase (HRP).
-
Wash the wells and add a chemiluminescent or colorimetric substrate.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the p-Axl signal to the total Axl amount or total protein concentration.
-
Plot the normalized p-Axl signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the cellular IC50 value.
-
Axl Signaling Pathway
The diagram below illustrates the major signaling cascades activated downstream of Axl upon binding to its ligand, Gas6. Inhibition of Axl kinase activity by small molecules like Axl-IN-13 and foretinib blocks these downstream pathways.
Caption: Axl signaling pathway upon Gas6 ligand binding.
References
A Synergistic Alliance: Evaluating the Combination of Axl and PARP Inhibitors in Oncology
A detailed comparison guide for researchers, scientists, and drug development professionals on the potent anti-cancer effects of co-targeting Axl and PARP.
The combination of Axl tyrosine kinase inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors is emerging as a promising therapeutic strategy in oncology. This guide provides a comprehensive evaluation of this combination, summarizing the underlying mechanisms, presenting supporting experimental data, and detailing relevant experimental protocols. The synergistic interaction between these two classes of drugs offers a potential avenue to overcome therapeutic resistance and enhance tumor cell killing in various cancers, including triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), and head and neck squamous cell carcinoma (HNSCC).
The Rationale for Combination: Axl Inhibition Induces Homologous Recombination Deficiency
The receptor tyrosine kinase Axl is frequently overexpressed in various cancers and has been implicated in tumor progression, metastasis, and the development of resistance to conventional therapies.[1][2][3] A key mechanism underlying this resistance is the role of Axl in promoting DNA damage repair, specifically through the homologous recombination (HR) pathway.[4][5] Inhibition of Axl has been shown to downregulate the expression of critical HR repair genes, such as RAD51, leading to a state of HR deficiency (HRD).
This induced HRD is the cornerstone of the synergy with PARP inhibitors. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cells with proficient HR, these DSBs can be efficiently repaired. However, in cancer cells rendered HR-deficient by an Axl inhibitor, the accumulation of DSBs leads to genomic instability and ultimately, synthetic lethality.
Quantitative Analysis of Synergy
The synergistic effect of combining Axl and PARP inhibitors has been demonstrated in numerous preclinical studies. The combination consistently shows a greater anti-tumor effect than either agent alone.
In Vitro Efficacy
Table 1: Synergistic Activity of Axl and PARP Inhibitors in Cancer Cell Lines
| Cancer Type | Cell Line | Axl Inhibitor | PARP Inhibitor | Combination Effect | Reference |
| TNBC | MDA-MB-157 | TP-0903 | Olaparib | Synergistic (CI < 1) | |
| TNBC | HCC1806 | TP-0903 | Olaparib | Synergistic (CI < 1) | |
| NSCLC | SKLU1 | TP-0903 | Olaparib | Synergistic (CI < 1) | |
| HNSCC | 584 | TP-0903 | Olaparib | Synergistic (CI < 1) | |
| Ovarian Cancer | PEO1 (sensitive) | Axl siRNA | Olaparib | IC50 decreased from 5.79 µM to 2.24 µM | |
| Ovarian Cancer | PEO1 (resistant) | Axl siRNA | Olaparib | IC50 decreased from 91.49 µM to 45.72 µM | |
| TNBC | MDA-MB-231 (sensitive) | Axl siRNA | Olaparib | IC50 decreased from 61.62 µM to 26.21 µM | |
| TNBC | MDA-MB-231 (resistant) | Axl siRNA | Olaparib | IC50 decreased from 68.22 µM to 9.247 µM |
CI: Combination Index. A CI value less than 1 indicates synergy.
Table 2: Enhanced Apoptosis and Reduced Clonogenic Survival with Combination Therapy
| Cancer Type | Cell Line | Treatment | Outcome | Reference |
| TNBC | MDA-MB-157 | TP-0903 (25nM) + Olaparib (0.5µM) | >80% decrease in colony formation | |
| NSCLC | SKLU1 | TP-0903 (25nM) + Olaparib (0.5µM) | >80% decrease in colony formation | |
| TNBC | MDA-MB-157, HCC1806 | TP-0903 + Olaparib | Increased cleaved PARP (marker of apoptosis) | |
| NSCLC | SKLU1 | TP-0903 + Olaparib | Increased cleaved PARP | |
| HNSCC | 584 | TP-0903 + Olaparib | Increased cleaved PARP |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the interaction between Axl and PARP inhibitors, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating this drug combination.
Caption: Axl and PARP inhibitor synergy pathway.
Caption: Experimental workflow for evaluating synergy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and reagents.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound, a PARP inhibitor, and their combination in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug and calculate the Combination Index (CI) using software like CompuSyn to assess synergy.
Clonogenic Assay
This assay assesses the long-term proliferative capacity of single cells following drug treatment.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with this compound, a PARP inhibitor, or the combination at specified concentrations for a defined period (e.g., 24 hours).
-
Colony Formation: After treatment, replace the drug-containing medium with fresh, drug-free medium and incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining:
-
Wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with a methanol:acetic acid solution (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
-
Data Acquisition: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the control group.
Western Blot for Cleaved PARP and γH2AX
This technique is used to detect the induction of apoptosis (cleaved PARP) and DNA damage (γH2AX).
-
Cell Treatment and Lysis: Treat cells with the drug combination for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP, γH2AX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion and Future Directions
The combination of Axl inhibitors and PARP inhibitors represents a robust and promising strategy for treating various cancers. The clear mechanistic rationale, supported by compelling preclinical data, highlights the potential of this combination to overcome resistance and improve patient outcomes. Future research should focus on optimizing dosing schedules, identifying predictive biomarkers to select patients most likely to benefit, and evaluating this combination in clinical trials. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore and validate this synergistic therapeutic approach.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
